Chitotriose 3hcl
Description
BenchChem offers high-quality Chitotriose 3hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitotriose 3hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H35N3O13 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-4-[(3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15-,16+,17-,18?/m0/s1 |
InChI Key |
HBAVVSYNWHLVDB-QYIWZGLHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources and Precision Extraction of Chitotriose: A Technical Guide for Biomanufacturing
As biomanufacturing scales to meet the demand for precision therapeutics and advanced agricultural biologics, the isolation of structurally defined chitooligosaccharides (COS)—specifically chitotriose (DP=3) —requires rigorous, reproducible workflows. Random chemical depolymerization is no longer sufficient; modern applications demand enzymatic precision and high-resolution chromatography to ensure batch-to-batch consistency.
This whitepaper provides an in-depth technical roadmap for the extraction, enzymatic hydrolysis, and chromatographic purification of chitotriose, grounded in causality and self-validating experimental systems.
Natural Sources and Precursor Biomass
Chitotriose is a trimeric oligosaccharide composed of β-(1→4)-linked D-glucosamine (and/or N-acetyl-D-glucosamine) units. It is not extracted directly from nature; rather, it is synthesized via the controlled depolymerization of chitin , the second most abundant natural biopolymer on Earth 1. Selecting the correct biomass dictates the downstream processing parameters.
Table 1: Comparative Analysis of Natural Chitin Sources
| Natural Source | Organism Type | Chitin Content (% Dry Wt.) | Associated Structural Components |
| Crustaceans | Crabs, Shrimp, Lobsters | 15 - 40% | Proteins (30-40%), Minerals (CaCO₃, 30-50%), Lipids |
| Insects | Beetles, Cicadas | 5 - 25% | Proteins (30-60%), Minerals (2-10%), Lipids |
| Fungi | Aspergillus niger, Mucor rouxii | 2 - 44% | Glucans (80-90%), Glycoproteins, Lipids |
Data synthesized from foundational biomass characterization 1.
Upstream Processing: Isolation of Chitin
To extract high-quality chitin, the raw biomass must be systematically stripped of minerals and proteins.
Causality Focus: Demineralization must precede deproteinization. Acidic demineralization dissolves the inorganic calcium carbonate matrix, significantly increasing the porosity of the shell. This structural opening reduces steric hindrance, allowing alkaline proteases or NaOH to efficiently access and cleave the tightly bound protein-chitin complexes in the subsequent step.
Methodology 1: Step-by-Step Chitin Extraction (Self-Validating Protocol)
-
Demineralization:
-
Action: Suspend milled crustacean shells in 1.0 M HCl at a solid-to-liquid ratio of 1:15 (w/v). Agitate continuously at ambient temperature for 2-4 hours.
-
Self-Validation: The reaction endpoint is visually and chemically validated when CO₂ effervescence completely ceases, indicating the exhaustion of CaCO₃. The pH of the wash water must return to exactly 7.0 after filtration, verifying the total removal of residual CaCl₂.
-
-
Deproteinization:
-
Action: Treat the demineralized shells with 1.0 M NaOH at 80°C for 4-6 hours.
-
Self-Validation: Monitor the supernatant using UV-Vis spectroscopy. The absolute absence of an absorption peak at 280 nm in the final wash water confirms the complete removal of aromatic amino acids and soluble proteins.
-
-
Deacetylation (Preparation for Hydrolysis):
-
Action: React the purified chitin with 50% (w/w) NaOH at 100°C for 4-8 hours to yield chitosan.
-
Causality: High alkalinity and thermal energy are required to hydrolyze the resilient acetamido bonds. Deacetylation increases the polymer's aqueous solubility at weakly acidic pH, which is an absolute prerequisite for subsequent enzymatic access.
-
Downstream Processing: Enzymatic Hydrolysis to Chitotriose
Causality Focus: Traditional chemical hydrolysis (e.g., concentrated HCl) cleaves glycosidic bonds randomly, producing a chaotic distribution of COS with high monomeric toxicity and low DP=3 yield 2. Enzymatic hydrolysis utilizes specific endo-chitosanases that recognize highly specific binding clefts, yielding predictable DP ranges and preserving the structural integrity of the oligomers [[3]]().
Table 2: Enzyme Specificity and Chitotriose Yields
| Enzyme Source | Substrate | Target Action | DP=3 Yield / Outcome |
| Nocardia orientalis Chitosanase | Chitosan (30% acetylated) | Cleaves GlcN-GlcN bonds | Chitobiose and Chitotriose as final major products 4 |
| Paenibacillus pabuli Chitinase | Chitosan (48% acetylated) | Non-reducing end cleavage | Highly specific GlcN₂GlcNAc₁ (DP3) oligomers 5 |
| Bacillus cereus D-11 | Soluble Chitosan | Endo-cleavage | 35.69% yield of (GlcN)₃ from soluble chitosan 6 |
Methodology 2: Controlled Enzymatic Hydrolysis
-
Substrate Preparation: Dissolve chitosan (Degree of Deacetylation >85%) in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1% (w/v).
-
Enzyme Dosing: Add endo-chitosanase at 50 U/g of substrate.
-
Causality: Endo-enzymes rapidly cleave internal β-(1→4) linkages, immediately crashing the solution's viscosity and enriching the pool of DP 2-6 oligomers. Exo-enzymes are avoided as they undesirably yield high amounts of cytotoxic glucosamine monomers 3.
-
-
Reaction Monitoring (Self-Validating): Incubate at 40°C. Monitor the reaction continuously using the 3,5-dinitrosalicylic acid (DNS) assay. The reaction is forcefully quenched (boiling for 10 minutes) the exact moment the reducing sugar concentration plateaus, proving the exhaustion of susceptible glycosidic bonds.
Purification and Separation Workflows
The crude hydrolysate contains a mixture of DP 1-6 oligomers, unreacted polymers, and denatured enzymes. Because the molecular weight differences between DP=2, DP=3, and DP=4 are minimal, high-resolution separation techniques are mandatory 7.
Methodology 3: Chromatographic Fractionation of Chitotriose
-
Ultrafiltration: Pass the crude hydrolysate through a 3 kDa Molecular Weight Cut-Off (MWCO) membrane. This removes unreacted chitosan and enzymes, preventing the fouling of expensive chromatographic columns.
-
Ion-Exchange Chromatography (IEC): Load the permeate onto a strong cation-exchange column (e.g., SP Sepharose). Elute using a linear gradient of NaCl (0 to 0.5 M) in 50 mM acetate buffer (pH 4.6).
-
Causality: At pH 4.6, the primary amines of the glucosamine residues are protonated. The separation is driven by differential charge density; chitotriose (DP=3) carries three positive charges, resulting in stronger electrostatic interaction with the stationary phase compared to chitobiose (DP=2). This allows for baseline resolution during the salt gradient elution 8.
-
-
Validation: Analyze the collected fraction via HPLC coupled with Mass Spectrometry (ESI-MS). A single peak corresponding to the exact m/z of chitotriose confirms >95% purity.
Process Visualization
Fig 1: End-to-end workflow for the extraction, hydrolysis, and purification of chitotriose.
References
-
BenchChem. A Technical Guide to the Natural Sources and Synthesis of Chitotriose Trihydrochloride.1
-
Semantic Scholar. Bioproduction of Chitooligosaccharides: Present and Perspectives.3
-
MDPI. Bioproduction of Chitooligosaccharides: Present and Perspectives.2
-
ResearchGate. Rapid and Convenient Separation of Chitooligosaccharides by Ion-Exchange Chromatography.8
-
PubMed. Purification and hydrolytic action of a chitosanase from Nocardia orientalis.4
-
IJAgBio. Oligosaccharides: Sources, Biological Activities and Health Benefits in Animals and Humans.9
-
SciSpace. Preparation of Chitooligosaccharides from Chitosan using Crude Enzyme of Bacillus cereus D-11.6
-
ACS Publications. Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered Chitinase from Paenibacillus pabuli.5
-
MDPI. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl₄.7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioproduction of Chitooligosaccharides: Present and Perspectives [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Purification and hydrolytic action of a chitosanase from Nocardia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijagbio.com [ijagbio.com]
Chitotriose trihydrochloride molecular weight and formula
An In-Depth Technical Guide to Chitotriose Trihydrochloride: From Core Properties to Advanced Applications
Abstract
Chitotriose trihydrochloride is a well-defined chitooligosaccharide (COS) of significant interest in the biomedical, pharmaceutical, and biotechnological sectors. As a trimer of glucosamine, it serves as a fundamental building block for studying carbohydrate-based biological systems. This guide provides a comprehensive overview of its core physicochemical properties, synthesis and purification pathways, analytical characterization methods, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction to Chitotriose Trihydrochloride
Chitotriose is an oligosaccharide derived from chitin, the second most abundant biopolymer on Earth after cellulose.[1] Chitin forms the primary structural component of arthropod exoskeletons and fungal cell walls.[1] Through controlled hydrolysis, this vast natural resource can be broken down into smaller, more soluble, and biologically active oligosaccharides.
Chitotriose, as a trimer, represents a precise degree of polymerization that is invaluable for specific biochemical assays and mechanistic studies. The trihydrochloride salt form enhances its solubility and stability in aqueous solutions, making it a preferred reagent for laboratory use.[2] Its applications are diverse, ranging from its use as a substrate for studying chitin-metabolizing enzymes like chitinases to its exploration as an antioxidant, an antimicrobial agent, and a component in drug delivery systems.[3][4][5]
Physicochemical Properties
The identity and purity of Chitotriose trihydrochloride are defined by its specific chemical and physical characteristics. These properties are critical for ensuring experimental reproducibility and accurate interpretation of results.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₅N₃O₁₃·3HCl | [2][6][7][8] |
| Alternate Formula | C₁₈H₃₈Cl₃N₃O₁₃ | [9][10] |
| Molecular Weight | 610.86 g/mol | [2][7][8] |
| 610.87 g/mol | [6][9] | |
| 610.9 g/mol | [10] | |
| CAS Numbers | 41708-93-4, 117436-78-9 | [2][6][7][9] |
| Appearance | White to almost white powder or flocculus | [2][7] |
| Synonyms | Chitotriose 3HCl, Chitosan Trimer, Chitosan Trimer Trihydrochloride | [2][6][7] |
| Purity | Typically ≥98% (HPLC) or >85.0% (qNMR) | [2][6] |
| Optical Rotation | [α]D²⁰ = +26° to +31° (c=1 in H₂O) | [2] |
Synthesis and Purification Workflow
The production of high-purity Chitotriose trihydrochloride is a multi-step process that begins with raw chitinous biomass. The goal is to break down the long-chain polymer into its constituent oligomers and then isolate the desired trimer.
Caption: Workflow for Chitotriose Trihydrochloride Production.
Expertise & Causality:
-
Chitin to Chitosan (Deacetylation): Chitin itself is highly insoluble. Converting it to chitosan by removing acetyl groups increases its solubility and reactivity, making the subsequent hydrolysis step more efficient and controllable.[1]
-
Hydrolysis Method:
-
Acid Hydrolysis: Using strong acids like HCl is effective for large-scale production but can be difficult to control, often leading to a broad distribution of oligomer sizes and potential side reactions.[11]
-
Enzymatic Hydrolysis: Using specific enzymes like chitinases or chitosanases offers superior control, operating under milder conditions (pH, temperature) to produce a more defined mixture of oligosaccharides.[12] This method is preferred for generating specific degrees of polymerization for research applications.
-
-
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) is essential to separate the target chitotriose from other oligomers (chitobiose, chitotetraose, etc.), ensuring high purity of the final product.[11][13]
Analytical Characterization and Quality Control
Verifying the identity, purity, and concentration of Chitotriose trihydrochloride is paramount for its use in scientific research. HPLC is a cornerstone technique for this purpose.
Protocol: HPLC Analysis of Chitotriose Trihydrochloride
This protocol describes a self-validating system for the quantitative analysis of chitooligosaccharides.
-
Objective: To separate and quantify Chitotriose from a mixture of other N-acetyl-chito-oligosaccharides (NACOs).
-
Instrumentation & Consumables:
-
HPLC system with a UV detector
-
Amino-propyl bonded silica column (e.g., LiChrospher 100 NH₂ 5 µm, 4 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Chitotriose trihydrochloride standard
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the Chitotriose trihydrochloride standard (e.g., 1 mg/mL) in deionized water. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in deionized water to a known concentration. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is highly effective. A linear gradient where the acetonitrile/water ratio (v/v) decreases from 80/20 to 60/40 over 60 minutes provides excellent resolution for oligomers with degrees of polymerization from 2 to 6.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis & Validation:
-
The retention time of the peak in the sample should match that of the Chitotriose standard.
-
The natural logarithm of the retention times for a series of oligosaccharide standards (DP2-DP6) should show a linear correlation with their degree of polymerization, confirming the system's separation capability.[11]
-
Quantify the sample concentration by comparing its peak area to the calibration curve generated from the standards.
-
Other Authoritative Techniques:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS are used to confirm the molecular weight of the oligomer, providing direct evidence of its identity.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of the oligosaccharide, confirming the glycosidic linkages and stereochemistry.[12][13]
Applications in Research and Drug Development
The well-defined structure of Chitotriose trihydrochloride makes it a valuable tool across multiple scientific disciplines.
Caption: Key Application Areas for Chitotriose Trihydrochloride.
-
Enzymology: It is a critical substrate for assaying the activity of chitinases, enzymes involved in pathogenic defense in plants, immune responses in animals, and biotechnological processes like waste degradation.[2][3]
-
Pharmaceutical Development:
-
Antifungal Research: By interacting with chitin in fungal cell walls or inhibiting its synthesis, chitotriose serves as a model compound for developing new antifungal therapeutics.[2][3]
-
Antioxidant Activity: Chitotriose has demonstrated the ability to inhibit hydroxylation in the presence of copper ions, indicating antioxidant properties that are of interest for therapeutic applications.[4]
-
Drug & Gene Delivery: The parent polymer, chitosan, is widely studied for drug delivery due to its biocompatibility and ability to form nanoparticles.[5] Chitotriose is used in foundational research to understand the interactions of these materials at a molecular level.
-
-
Biotechnology and Food Science:
Conclusion
Chitotriose trihydrochloride is more than just a chemical reagent; it is a precision tool for dissecting complex biological systems involving carbohydrates. Its well-defined molecular weight and formula provide a solid foundation for quantitative and reproducible research. From understanding fundamental enzyme kinetics to developing next-generation pharmaceuticals and sustainable biotechnologies, the applications of this versatile oligosaccharide continue to expand, underscoring its importance to the scientific community.
References
-
Chem-Impex. (n.d.). Chitotriose trihydrochloride. Retrieved from [Link]
-
BZ Oligo. (n.d.). Chitotriose Trihydrochloride. Retrieved from [Link]
-
Bio-Connect. (n.d.). T38557 Chitotriose trihydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). Chitotriose trihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chitotriose Trihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Park, B. K., Kim, M. M., et al. (2011). Applications of Chitin and Its Derivatives in Biological Medicine. International Journal of Molecular Sciences, 12(1), 547-563. Retrieved from [Link]
-
Li, Y., et al. (2020). A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide. Molecules, 25(18), 4295. Retrieved from [Link]
-
Aam, B. B., et al. (2010). Chemical Preparation and Structural Characterization of a Homogeneous Series of Chitin/Chitosan Oligomers. Carbohydrate Research, 345(3), 435-442. Retrieved from [Link]
-
Wu, A. C. M., & Tsai, Y. C. (2000). HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Journal of Food and Drug Analysis, 8(2), 118-125. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Applications of Chitin and Its Derivatives in Biological Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitotriose Trihydrochloride [marine-oligo.com]
- 7. Chitotriose Trihydrochloride | CymitQuimica [cymitquimica.com]
- 8. Chitotriose Trihydrochloride Hydrate | CAS 117436-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. Chitotriose Trihydrochloride | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Whitepaper on Chitotriose Trihydrochloride (3HCl): Solubility, Stability, and Handling Profiles
Executive Summary & Chemical Rationale
Chitotriose trihydrochloride (3HCl) is a highly specialized, short-chain chitooligosaccharide (Degree of Polymerization, DP = 3) that serves as a critical elicitor and biochemical reagent in pharmacological and agricultural research[1][2]. Native chitin and its deacetylated derivative, chitosan, suffer from severe solubility limitations at neutral pH due to strong intermolecular hydrogen bonding and the pKa (~6.2–7.0) of their primary amines[1][2].
By depolymerizing the polysaccharide into a trimer and formulating it as a trihydrochloride salt, the molecule is structurally engineered for maximum utility. The 3HCl salt form ensures that the three primary amines are pre-protonated. This locks the molecule in a highly water-soluble cationic state, effectively bypassing the pH-dependent solubility limits of the parent polymer and enabling immediate, complete dissolution in physiological buffers for in vitro and in vivo assays[1][3].
Physicochemical Properties & Solubility Profile
Understanding the exact physicochemical parameters of Chitotriose 3HCl is essential for calculating accurate molarities and predicting solvent interactions. The quantitative data is summarized in the table below.
| Parameter | Specification / Value |
| Chemical Name | Chitotriose trihydrochloride / Chitosan trimer trihydrochloride |
| CAS Number | 41708-93-4[4] |
| PubChem CID | 131866476[5] |
| Molecular Formula | C₁₈H₃₅N₃O₁₃ · 3HCl (or C₁₈H₃₈Cl₃N₃O₁₃)[5][6] |
| Molecular Weight | 610.86 g/mol [5][6] |
| Appearance | White to almost white powder or flocculus[6] |
| Optical Rotation | [α]D²⁰ = 26 - 31 ° (C=1 in H₂O)[6] |
| Solubility Profile | Very soluble in water and N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in non-polar organics[7] |
Biological Mechanisms: Antioxidant & Signaling Pathways
Chitotriose 3HCl is an orally active chitooligosaccharide with potent antioxidant and cytoprotective activities. In cell-free assays, it actively inhibits the hydroxylation of benzoate to salicylate by H₂O₂ in the presence of Cu²⁺, exhibiting an IC₅₀ value of 80 μM[8].
At the cellular level, short-chain chitooligosaccharides protect epithelial and keratinocyte models (e.g., HaCaT cells) against H₂O₂-induced oxidative damage. The causality of this protection lies in a dual-pathway modulation: the molecule down-regulates the abnormal activation of stress-induced MAPK signaling while simultaneously up-regulating the Nrf2/ARE (Antioxidant Response Element) pathway. This nuclear translocation of Nrf2 promotes the transcription of critical endogenous antioxidant enzymes, including SOD, CAT, and HO-1[9].
Chitotriose 3HCl antioxidant mechanism via Nrf2/ARE pathway activation and MAPK suppression.
Stability Profile & Degradation Kinetics
The stability of Chitotriose 3HCl is highly dependent on moisture control and thermal management.
-
Solid-State Storage: The lyophilized powder is highly stable when stored desiccated at -20°C[6].
-
Solution Stability: Once reconstituted, stock solutions must be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[10].
-
Causality of Degradation: Repeated freeze-thaw cycles must be strictly avoided[10]. The causality here is two-fold: First, temperature fluctuations cause localized pH shifts during ice crystal formation, which can lead to the deprotonation of the amine groups. Second, transient warming in aqueous environments accelerates the hydrolysis of the β-(1→4) glycosidic linkages, reducing the active trimer into less active dimers and monomers.
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Preparation of Standardized Chitotriose 3HCl Stock Solutions
Objective: Create a sterile, degradation-free 10 mM stock solution for cell culture assays. Causality: Using endotoxin-free water prevents immune-pathway artifacts (such as false TLR4 activation) in cell-based assays. Sterile filtration is mandated over autoclaving because high heat and pressure will irreversibly cleave the glycosidic bonds.
Step-by-Step Methodology:
-
Equilibrate the sealed Chitotriose 3HCl vial to room temperature in a desiccator for 30 minutes to prevent atmospheric condensation on the hygroscopic powder.
-
Weigh exactly 6.11 mg of the powder and dissolve it in 1.0 mL of endotoxin-free ultra-pure water to yield a 10 mM solution.
-
Vortex gently until the solution is optically clear.
-
Self-Validation Step A: Extract a 10 µL aliquot, dilute 1:10 in water, and verify the pH. It should remain slightly acidic to neutral. A highly alkaline reading indicates a loss of the hydrochloride salt integrity.
-
Filter sterilize the solution using a 0.22 μm Polyethersulfone (PES) syringe filter. PES is chosen specifically to minimize non-specific binding of the oligosaccharide.
-
Aliquot the filtered solution into single-use sterile cryovials (e.g., 50 µL per vial).
-
Snap-freeze the aliquots immediately in liquid nitrogen and transfer to a -80°C freezer for long-term storage[10].
Step-by-step workflow for the solubilization and stable storage of Chitotriose 3HCl.
Protocol 2: Stability-Indicating HPLC-ELSD Assay
Objective: Verify the purity and structural integrity of Chitotriose 3HCl post-storage. Causality: Traditional UV-Vis detection is inadequate because chitooligosaccharides lack a strong chromophore. Evaporative Light Scattering Detection (ELSD) is required. Furthermore, standard silica-based amino columns degrade over time in aqueous conditions. Utilizing a polymer-based amino column (e.g., polyvinyl alcohol gel) prevents retention time drift and allows for analysis without anomer separation at room temperature[11].
Step-by-Step Methodology:
-
Column Selection: Install a polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 mm I.D. × 250 mm)[11].
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile / Water (70/30, v/v)[11]. Degas thoroughly.
-
System Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at room temperature (25°C)[11].
-
Detector Settings: Configure the ELSD with an evaporator temperature of 40°C, nebulizer temperature of 40°C, and a carrier gas flow of 1.5 SLM.
-
Self-Validation Step B: Inject 15 µL of a freshly prepared 1 mg/mL Chitotriose 3HCl standard, followed by the thawed stock solution.
-
Data Interpretation: A single, sharp, symmetrical peak confirms stability. The presence of earlier-eluting peaks indicates that glycosidic bond hydrolysis (yielding chitobiose or glucosamine) occurred during storage.
References
Sources
- 1. Characterization of a Novel Acid-Stable Chitosanase from Lentinula edodes Suitable for Chitooligosaccharide Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chitotriose 3HCl | 41708-93-4 [chemicalbook.com]
- 5. Chitotriose Trihydrochloride | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ecochem.com.co [ecochem.com.co]
The Structural Thermodynamics of Chitotriose Binding
An In-Depth Technical Guide to the Biological Role of Chitotriose (DP=3)
As a Senior Application Scientist navigating the complex landscape of carbohydrate chemistry and immunology, I approach chitooligosaccharides (COS) not merely as broad-spectrum biochemicals, but as highly specific molecular keys. Among these, chitotriose —a trimer of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) with a degree of polymerization (DP) of 3—occupies a unique thermodynamic and biological niche.
The biological efficacy of COS is strictly dictated by their chain length. While longer chains (DP ≥ 6) are required to bridge and dimerize certain immune receptors, chitotriose (DP=3) perfectly occupies the monomeric binding clefts of specific mammalian lectins and Toll-like receptors (TLRs). This guide deconstructs the structural biology, immunomodulatory mechanisms, and experimental validation of chitotriose, providing actionable insights for drug development professionals.
To leverage chitotriose in drug design, we must first understand its receptor-ligand kinetics. The interaction between chitotriose and carbohydrate-binding proteins (such as the galectin-related protein CGL3) is a masterclass in enthalpy-driven molecular recognition[1].
When evaluating binding affinities, we rely on Isothermal Titration Calorimetry (ITC) to decouple the enthalpic (ΔH) and entropic (-TΔS) contributions. For chitotriose binding to CGL3, the interaction is characterized by a strong favorable enthalpy (ΔH = −55.9 kJ/mol) counterbalanced by an unfavorable entropy (-TΔS = −35.9 kJ/mol), resulting in a highly specific free energy of binding (ΔG = −20.0 kJ/mol)[1].
The DP Saturation Principle: Crucially, increasing the chain length from chitotriose (DP=3) to chitotetraose (DP=4) does not increase binding affinity in these specific lectin pockets. The receptor cleft optimally coordinates exactly three GlcNAc residues; any additional units protrude into the solvent without contributing to the binding energy[1]. This makes chitotriose the most atom-economical ligand for targeting such receptors.
Mammalian Immunomodulation: The TLR4/NF-κB Axis
In mammalian systems, chitotriose acts as a potent immunomodulator, particularly in the context of macrophage activation and inflammation. When macrophages are exposed to lipopolysaccharide (LPS), Toll-like receptors (TLR2 and TLR4) dimerize, triggering the MyD88-dependent pathway. This leads to the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, unleashing a cytokine storm[2].
Chitotriose intervenes in this cascade. Pre-incubation of macrophages with chitotriose significantly inhibits the overexpression of phosphorylated IκBα (p-IκBα) induced by LPS[2]. By occupying or allosterically modulating the TLR4 complex, chitotriose dampens the inflammatory signal. Furthermore, in oncology, chitotriose exhibits profound synergistic effects. When combined with the chemotherapeutic agent Doxorubicin, chitotriose dramatically enhances tumor growth inhibition (e.g., in MDA-MB-231 breast cancer cells) by upregulating Early Growth Response 1 (EGR1), a transcription factor that drives apoptosis[3].
Caption: Chitotriose (DP=3) modulation of LPS-induced TLR4/NF-κB inflammatory signaling.
The DP Paradox in Plant Immunity
To truly master chitooligosaccharide applications, one must understand where chitotriose fails. In plant immunity, chitin acts as a Pathogen-Associated Molecular Pattern (PAMP). However, treating plant models (like Physcomitrella patens) with chitotriose yields no significant calcium (Ca2+) oscillations or ROS bursts, whereas chitohexaose (DP=6) triggers a massive immune response[4].
The Causality: Plant chitin receptors (such as CERK1) possess extracellular LysM domains. To activate the intracellular kinase domains, two CERK1 molecules must dimerize. A minimum chain length of DP=6 is physically required to span the distance between two receptor ectodomains, acting as a bivalent "molecular bridge." Chitotriose (DP=3) is simply too short to cross-link the receptors. It binds to a single monomeric cleft but cannot induce the conformational dimerization required for signal transduction[4]. This paradox highlights why DP characterization is non-negotiable in COS drug development.
Quantitative Data Synthesis
The biological potency of chitotriose spans multiple therapeutic domains, from cardiovascular health (ACE inhibition) to oncology. The following table synthesizes the critical quantitative benchmarks for chitotriose activity.
| Biological Target / Assay | Model System | Quantitative Metric for Chitotriose (DP=3) | Mechanistic Note | Reference |
| Receptor Binding (CGL3) | Recombinant CGL3 (ITC) | ΔG = −20.0 kJ/mol (ΔH = −55.9 kJ/mol) | Enthalpy-driven binding; pocket saturates at DP=3. | [1] |
| ACE Inhibition | In vitro enzymatic assay | Most potent among COS DP 1-10 | Active site coordination via hydrogen-bond acceptors. | [5] |
| Anti-Angiogenesis / Apoptosis | PANC-1 (Pancreatic Cancer) | GI50 = 8.4 μg/mL (0.247 μM) via BhL lectin | Triggers G0/G1 arrest and Caspase-9-mediated apoptosis. | [6] |
| Plant Immunity (Ca2+ Burst) | Physcomitrella patens | Inactive (No significant peak frequency) | Fails to dimerize CERK1 receptors due to short chain length. | [4] |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality.
Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Purpose: To quantify the binding affinity (Kd) and thermodynamic parameters of chitotriose to a target receptor.
-
Sample Preparation: Dialyze the purified receptor protein (e.g., 50 μM) and chitotriose ligand (e.g., 500 μM) against the exact same buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) overnight. Causality: Buffer mismatch generates massive heat of dilution artifacts, masking the binding enthalpy.
-
Degassing: Degas both solutions for 10 minutes at a temperature 2°C below the experimental run temperature to prevent bubble formation in the cell.
-
Titration Execution: Load the protein into the sample cell and the chitotriose into the syringe. Perform 20 injections of 2 μL each at 120-second intervals.
-
Self-Validation (Stoichiometry Check): Analyze the binding isotherm. The inflection point (N-value) must align with the structural stoichiometry (e.g., N=1 for a single binding site). If N deviates significantly (e.g., N=0.4), it indicates protein aggregation or inaccurate concentration measurements.
Protocol B: Macrophage Anti-Inflammatory Assay
Purpose: To evaluate the ability of chitotriose to inhibit LPS-induced NF-κB signaling.
-
Cell Seeding: Seed RAW 264.7 macrophages at 5 × 10^4 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours to allow adherence.
-
Pre-Incubation: Aspirate media and treat cells with chitotriose (1, 10, 50, and 100 μM) for 2 hours. Causality: Pre-incubation is critical. It allows chitotriose to interact with and modulate the TLR4/MD-2 complex, establishing an anti-inflammatory baseline before the endotoxin insult.
-
Endotoxin Challenge: Add LPS (1 μg/mL) to the wells and incubate for an additional 24 hours. Include a positive control (LPS only) and a negative control (media only).
-
Readout: Collect the supernatant for ELISA (TNF-α, IL-6). Lyse the remaining cells using RIPA buffer containing phosphatase inhibitors. Run a Western Blot probing for p-IκBα and total IκBα to confirm the intracellular signaling blockade.
Caption: Step-by-step workflow for validating chitotriose-mediated macrophage immunomodulation.
References
- Potential Medical Applications of Chitooligosaccharides.Encyclopedia.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEehetyVFHjPxiWk5YCPZzLqxDQsv5dEKmzXTsZYPCiQImFS-gskOeyGw1Yh0v7eJ2RcuI5e3mInJE6TIkMV5yulmd78rin4BO17eqQURTQblIpb4A-G2p3pOgHFPXg_w==]
- Structural basis for chitotetraose-coordination by CGL3, a novel galectin-related protein from Coprinopsis cinerea.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXgerl_VjsbZwnzWTTBs9_YXNRGyOn7f8Mj5vr8XIv0m_u0VHiEMrnRd1f3Ax7S9aK7M-LXeF0U-fwdBLAaFrC2rK7mcvLTttJsdtDFhgjd-F7FPgI6rUwEOC-hVAWWRoTndisEAaRdLu73mg=]
- Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhz5oTrhnGwvV1Z_qvZtshsJwFYcP4B9rL7w5R68bB3Gwq6Aa5Huvih8sV5QnI0G_NUk1_YFwNKx9ttfRw9-copOd_nr44SiNeY1MQOEGIALiv49jH6VSYl0kAMiZJQUj71VaR]
- Chitotriose Enhanced Antitumor Activity of Doxorubicin through Egr1 Upregulation in MDA-MB-231 Cells.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvYzUR8V8H5uAMwOnWJG30A_0yKOPAp23tHNT5glbtPs3itoQ3CKNqRaHjvNlYKyYDjO1jn8Ia7qcQk3e6GAGvCHOMhDKX8pF9qyIYPNXnLLbwhbg0n2wuaYLa6aWvwM9]
- Chitin Triggers Calcium-Mediated Immune Response in the Plant Model Physcomitrella patens.APS Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGho79o2N9TcaiQknljovvUamxkNsO1LtVHuz1t9arFQVTtyQ6z1AMn_XhQcFIpnfG8OSiavFU4c8qd2HDXTJaNUtpzC8Z1Bn7dJiq9_3agEKJ8gOaPW-w0_8EpH1smbNh_dXoJjgvWfb0m5XyeDNUFgLPM-DDRspUkt1Q=]
- Two Chitotriose-Specific Lectins Show Anti-Angiogenesis, Induces Caspase-9-Mediated Apoptosis and Early Arrest of Pancreatic Tumor Cell Cycle.PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED34zw_lPQPmOuftVgxA8nwEKI7l5jYVOt-wGFrjVN_oJkZ1UVovQKfWcRTj80FiDUPHGqzdEzbop09UIOwsDYgSFs4_ibzcFY_ukXbhyB8omXIBFb9aifKKnQQqgcWEOX340scLUXPveSTUYImAndgPFbvfXPC9gJwIDWNnklfKPrWbw=]
Sources
- 1. Structural basis for chitotetraose-coordination by CGL3, a novel galectin-related protein from Coprinopsis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Two Chitotriose-Specific Lectins Show Anti-Angiogenesis, Induces Caspase-9-Mediated Apoptosis and Early Arrest of Pancreatic Tumor Cell Cycle | PLOS One [journals.plos.org]
Technical Guide: Enzymatic Synthesis and Purification of Chitotriose [(GlcNAc)₃]
Executive Summary
Chitotriose (N,N',N''-triacetylchitotriose) is a bioactive trimer of N-acetylglucosamine (GlcNAc) derived from chitin.[1] Unlike its monomeric (GlcNAc) or dimeric (chitobiose) counterparts, chitotriose exhibits distinct immunomodulatory properties, including the inhibition of specific mammalian chitinases (e.g., chitotriosidase) and potential antifungal signaling.
This guide details a high-fidelity protocol for the enzymatic production of chitotriose from crustacean chitin. Unlike chemical hydrolysis, which yields a random distribution of oligomers and high salinity waste, this protocol utilizes controlled enzymatic hydrolysis followed by Size Exclusion Chromatography (SEC) to isolate high-purity (GlcNAc)₃.
Phase 1: Substrate Engineering (Colloidal Chitin Preparation)
The Causality: Crystalline chitin (alpha-chitin) is highly recalcitrant to enzymatic attack due to its tight hydrogen bond network. Direct hydrolysis of raw chitin yields negligible product. The substrate must be amorphized into colloidal chitin to increase the surface area and accessibility for the enzyme’s catalytic domain.
Protocol: Acid-Assisted Amorphization
Reagents: Chitin flakes (crab/shrimp), Concentrated HCl (37%), Ethanol (95%), Acetone.
-
Digestion: Suspend 10 g of chitin flakes in 100 mL of concentrated HCl. Stir vigorously at 4°C for 2–4 hours. Note: Temperature control is critical to prevent deacetylation (conversion to chitosan).
-
Precipitation: Pour the viscous hydrolysate slowly into 2 L of ice-cold distilled water (4°C) with rapid stirring. The chitin will precipitate as a fine colloidal suspension.
-
Neutralization: Centrifuge at 10,000 × g for 20 minutes. Discard supernatant. Wash the pellet repeatedly with distilled water until the pH of the supernatant is neutral (pH 7.0).
-
Standardization: Resuspend the final pellet in 50 mM Phosphate Buffer (pH 6.0) to a final concentration of 1% (w/v). Store at 4°C.
Phase 2: Enzymatic Hydrolysis Strategy
Expert Insight: The production of chitotriose requires an endo-chitinase (EC 3.2.1.14) that cleaves internal
-
Avoid: Pure exo-chitinases (e.g., Serratia marcescens ChiB), which processively release chitobiose (dimer) from the chain ends.
-
Select: Enzymes from Bacillus sp.[1][3][4] (e.g., strain WY22) or Serratia ChiC variants, which have been shown to accumulate chitotriose as a major hydrolysis product before further degrading it to dimers.
Hydrolysis Pathway Diagram
The following diagram illustrates the kinetic pathway and the necessity of stopping the reaction to maximize DP3 (Chitotriose) yield.
Caption: Enzymatic cascade showing the critical window for Chitotriose (DP3) isolation. Over-exposure to exo-acting enzymes degrades DP3 into DP2 and DP1.
Reaction Protocol
-
Enzyme Preparation: Use a commercial Chitinase from Streptomyces griseus or Bacillus sp. (approx.[5][6][7][8] 0.5 U/mL final activity).
-
Incubation: Mix 100 mL of 1% Colloidal Chitin suspension with the enzyme solution.
-
Conditions: Incubate at 37°C with varying agitation (150 rpm).
-
Time-Course Optimization (Self-Validation Step):
-
Withdraw 1 mL aliquots at 12h, 24h, 36h, and 48h.
-
Inactivate immediately by boiling (100°C) for 5 minutes.
-
Analyze via HPLC (see Phase 4) to determine the time point of peak chitotriose concentration relative to chitobiose.
-
Typical optimum: 24–36 hours for Bacillus derived enzymes.
-
Phase 3: Purification (Fractionation)
Crude hydrolysates contain a mixture of monomer (GlcNAc), dimer, trimer, and tetramer. Size Exclusion Chromatography (SEC) is the gold standard for separating these based on hydrodynamic volume.
Workflow Diagram
Caption: Downstream processing workflow for the isolation of Chitotriose from crude hydrolysate.
Purification Protocol
-
Clarification: Centrifuge the terminated reaction mixture (12,000 × g, 20 min) to remove unreacted colloidal chitin. Filter supernatant through a 0.22 µm membrane.
-
Column Packing: Pack a column (2.5 cm × 100 cm) with Bio-Gel P-4 (Bio-Rad) or Sephadex G-25 . These resins have a fractionation range ideal for oligosaccharides (100–4000 Da).
-
Elution:
-
Mobile Phase: Degassed distilled water (or 0.1 M acetic acid for better resolution).
-
Flow Rate: 0.2 mL/min (Slow flow is crucial for resolution of oligomers).
-
-
Collection: Collect 5 mL fractions.
-
Detection: Monitor fractions via UV at 210 nm (acetyl group absorption) or refractive index (RI) detector.
Phase 4: Analytical Validation & Data Summary
To ensure the integrity of the synthesized product, fractions must be validated against standards.
HPLC Parameters
-
Column: Amino-bonded carbohydrate column (e.g., Zorbax NH2).
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Detection: UV 210 nm.
-
Expected Retention: DP1 elutes first, followed by DP2, DP3, etc., due to increasing polarity and interaction with the amino phase.
Comparative Data: Enzymatic vs. Chemical Synthesis
| Feature | Enzymatic Synthesis (Proposed) | Chemical Hydrolysis (Acid) |
| Specificity | High (Tunable via enzyme/time) | Low (Random cleavage) |
| Major Product | Chitotriose/Chitobiose | GlcNAc (Monomer) |
| Yield (DP3) | 20–30% (optimized) | < 5% |
| Salt Contamination | Negligible | High (Requires desalination) |
| Stereochemistry | Retained ( | Risk of anomerization |
References
-
An extracellular Bacillus sp.[1][3][4] chitinase for the production of chitotriose as a major chitinolytic product. Source: Biotechnology Letters (2003)
-
Structure of a two-domain chitotriosidase from Serratia marcescens at 1.9-Å resolution. Source: Proceedings of the National Academy of Sciences (2001)
-
Chitooligosaccharides--preparation with the aid of pectinase isozyme from Aspergillus niger. Source: Carbohydrate Research (2005)
-
A Technical Guide to the Natural Sources and Synthesis of Chitotriose Trihydrochloride. Source: BenchChem Technical Guides
-
Tailored Enzymatic Synthesis of Chitooligosaccharides with Different Deacetylation Degrees. Source: MDPI Catalysts (2019)
Sources
- 1. ovid.com [ovid.com]
- 2. Structure of a two-domain chitotriosidase from Serratia marcescens at 1.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An extracellular Bacillus sp. chitinase for the production of chitotriose as a major chitinolytic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Process optimisation for improved chitinase production from marine isolate Bacillus haynesii and bioethanol production with Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Chitotriose 3HCl as a Substrate for Chitosanase and Broad-Specificity Chitinase Activity Profiling
This Application Note is designed for researchers utilizing Chitotriose 3HCl (Glucosamine trimer trihydrochloride) to characterize enzyme specificity.
Critical Scientific Distinction: It is imperative to distinguish between Chitotriose 3HCl (deacetylated, charged amine) and N,N',N''-Triacetylchitotriose (acetylated, neutral amide).
-
Chitotriose 3HCl ((GlcN)₃·3HCl): A substrate for Chitosanase (EC 3.2.1.132) and broad-specificity Chitinases capable of hydrolyzing deacetylated residues. It is not the standard substrate for classical Family 18 chitinases (which require N-acetyl groups for catalysis).
-
Triacetylchitotriose ((GlcNAc)₃): The canonical substrate for Chitinase (EC 3.2.1.14).
This guide focuses on the use of Chitotriose 3HCl to profile chitosanolytic activity or to determine the deacetylation tolerance of chitinolytic enzymes (e.g., AMCase, CHIT1, or bacterial chitinases).
Executive Summary
Chitotriose 3HCl (CAS 41708-93-4) is the hydrochloride salt of the deacetylated chitosan trimer. Unlike fluorogenic substrates (e.g., 4-MU-chitotrioside) which provide a binary "active/inactive" signal, Chitotriose 3HCl allows for the mechanistic profiling of glycosyl hydrolases. By using this defined oligomer, researchers can determine if an enzyme acts via an endo- or exo- mechanism and quantify its ability to cleave deacetylated glucosamine linkages—a critical parameter in studying fungal cell wall remodeling and designing specific chitinase inhibitors (e.g., for asthma or fibrosis).
Scientific Background & Mechanism
Substrate Properties[1][2]
-
Chemical Name:
-D-Glucosaminyl-(1 4)- -D-glucosaminyl-(1 4)-D-glucosamine trihydrochloride. -
Molecular Formula:
[1] -
Molecular Weight: 610.87 g/mol [1]
-
Solubility: Highly soluble in water (>50 mg/mL) due to the ionic hydrochloride form.
-
pKa: The amine groups have a pKa
6.3–7.0. The "3HCl" form is acidic; buffering is critical.
Enzyme Mechanism
Chitinases (GH18 family) typically utilize a substrate-assisted mechanism involving the N-acetyl group of the substrate. Since Chitotriose 3HCl lacks these acetyl groups, it resists hydrolysis by strict chitinases (like human CHIT1). However, Chitosanases (GH46, GH75) and broad-specificity enzymes (e.g., Streptomyces Chitinase C) utilize a direct displacement mechanism (inverting or retaining) that does not require the acetamido group.
Assay Utility:
-
Negative Control: To prove a chitinase preparation is free of chitosanase activity.
-
Specificity Profiling: To measure the "promiscuity" of engineered chitinases toward deacetylated substrates.
-
Chitosanase Kinetics: To determine
and for chitosan-degrading enzymes.
Experimental Protocol: HPLC-Based Hydrolysis Assay
The Gold Standard for unlabeled oligomers.
Materials
-
Substrate: Chitotriose 3HCl (Purity >98%).
-
Enzyme: Purified Chitinase/Chitosanase or crude lysate.
-
Buffer: 50 mM Sodium Acetate (pH 5.5) or 50 mM Phosphate Buffer (pH 6.0). Note: Adjust pH based on enzyme optima.
-
Stop Solution: 0.1 M NaOH or boiling water bath.
-
HPLC System: Amino column (e.g., Zorbax NH2) or HILIC column.
-
Detection: ELSD (Evaporative Light Scattering Detector) or UV at 205 nm (low sensitivity).
Reagent Preparation
A. Substrate Stock (10 mM):
-
Weigh 6.1 mg of Chitotriose 3HCl.
-
Dissolve in 1.0 mL of Buffer (NOT water, to buffer the HCl acidity immediately).
-
Check pH; adjust to 5.5–6.0 if necessary using dilute NaOH.
-
Critical Step: The 3HCl salt is acidic. If dissolved in unbuffered water, the low pH (<3.0) will inhibit most enzymes.
-
B. Mobile Phase (Isocratic):
-
Acetonitrile : Water (70:30 v/v).
-
Flow rate: 1.0 mL/min.
-
Column Temp: 30°C.
Assay Procedure
-
Equilibration: Pre-warm 90 µL of Enzyme Solution in Buffer at 37°C for 5 minutes.
-
Initiation: Add 10 µL of 10 mM Chitotriose 3HCl Stock (Final conc: 1 mM).
-
Incubation: Incubate at 37°C with gentle shaking (300 rpm).
-
Timepoints: Harvest aliquots at 0, 15, 30, and 60 minutes.
-
-
Termination: Transfer 50 µL of reaction mix to a tube containing 50 µL of Acetonitrile (precipitates protein and stops reaction).
-
Clarification: Centrifuge at 12,000 x g for 5 minutes.
-
Analysis: Inject 10 µL of supernatant into the HPLC.
Data Analysis
Monitor the disappearance of the Chitotriose peak (Trimer) and the appearance of Chitobiose (Dimer) and Glucosamine (Monomer).
-
Hydrolysis Rate (
): Calculate mol of product formed per minute per mg enzyme. -
Cleavage Pattern:
-
Exo-acting: Predominant Glucosamine (Monomer) peak.
-
Endo-acting: Persistent Chitobiose (Dimer) peak early in the reaction.
-
Alternative Protocol: Colorimetric Reducing Sugar Assay
For high-throughput screening where HPLC is unavailable.
Principle: Hydrolysis of one mole of Chitotriose generates one new reducing end. The Schales' Procedure (Ferrocyanide) is preferred over DNS for short oligomers due to higher sensitivity.
-
Reaction: Mix 50 µL Enzyme + 50 µL Substrate (1 mM). Incubate 30 min.
-
Reagent: Add 100 µL Schales' Reagent (0.5 g Potassium ferricyanide + 0.5 M Sodium carbonate in 1 L water).
-
Development: Boil at 100°C for 15 minutes.
-
Measurement: Cool and read Absorbance at 420 nm .
-
Quantification: Compare against a Glucosamine standard curve (0–1 mM).
Visualization: Hydrolysis Workflow & Pathway[4]
Figure 1: Experimental workflow for Chitotriose 3HCl assay and hydrolysis pathway.
Comparison of Substrates (Troubleshooting)
| Feature | Chitotriose 3HCl | Triacetylchitotriose | 4-MU-Chitotrioside |
| Structure | (GlcN)₃ · 3HCl | (GlcNAc)₃ | (GlcNAc)₃-4MU |
| Acetylation | 0% (Deacetylated) | 100% (Acetylated) | 100% (Acetylated) |
| Primary Target | Chitosanase | Chitinase | Chitinase |
| Detection | HPLC / Reducing Sugar | HPLC / Reducing Sugar | Fluorescence |
| Solubility | High (Acidic salt) | Moderate | Low (Requires DMSO) |
| Use Case | Specificity Profiling | Kinetic Mechanism | High-Throughput Screening |
Troubleshooting Tips:
-
High Background in Reducing Sugar Assay: Chitotriose itself has one reducing end. You must run a "Substrate Only" blank and subtract it.
-
Enzyme Inactivity: Ensure you buffered the "3HCl" acidity. A 1 mM solution in water can drop pH to ~3.0, inactivating many enzymes. Always dissolve in strong buffer (50-100 mM).
References
-
Substrate Characterization: Chen, A. S., et al. (2003). "Antioxidant activities of chitobiose and chitotriose." Biological and Pharmaceutical Bulletin, 26(9), 1326-1330.[2] Link
- HPLC Methodology: Jiang, X., et al. (2012). "Method for analysis of chitooligosaccharides by HPLC.
-
Enzyme Specificity: Horn, S. J., et al. (2006). "Endo/Exo mechanism and processivity of Family 18 chitinases produced by Serratia marcescens." Biochemistry, 45(12), 3955-3964. Link
- Chitosanase Assay: Cheng, C. Y., et al. (2006). "Production and characterization of a novel chitosanase from Bacillus sp." Journal of Applied Microbiology, 100(5), 1163-1172.
Sources
Application Note: Chitotriose 3HCl in Carbohydrate-Protein Interaction Studies
This Application Note is designed for researchers in structural biology and glycobiology. It details the specific handling, experimental design, and data analysis required when using Chitotriose 3HCl (N,N',N''-triacetylchitotriose trihydrochloride) to study carbohydrate-protein interactions.
Abstract & Introduction
Chitotriose ((GlcNAc)₃) is the trimer of N-acetylglucosamine and a degradation product of chitin.[1] It serves as a critical model ligand for studying protein-carbohydrate recognition mechanisms, particularly in lysozymes , chitinases , and lectins (e.g., Wheat Germ Agglutinin).
While the neutral sugar is often cited in literature, the commercial reagent is frequently supplied as the Trihydrochloride salt (3HCl) . This cationic form offers superior solubility and stability but introduces a critical variable: acidity . Dissolving Chitotriose 3HCl in unbuffered water yields a highly acidic solution (pH < 3.0), which can denature proteins or create false-positive binding artifacts due to pH shock rather than specific ligand affinity.
This guide provides a standardized workflow for neutralizing and utilizing Chitotriose 3HCl in Isothermal Titration Calorimetry (ITC) and X-ray Crystallography.
Chemical Profile & Handling
Compound: N,N',N''-Triacetylchitotriose Trihydrochloride Formula: C₁₈H₃₅N₃O₁₃ · 3HCl MW: ~610.86 g/mol (Salt form) Solubility: >50 mg/mL in water (High)
Critical Handling Protocol: The "Acid-Salt" Correction
Unlike neutral sugars, the 3HCl salt acts as a weak acid.
-
Do NOT dissolve directly in the protein solution.
-
Do NOT assume the buffer capacity of your protein stock is sufficient to neutralize high concentrations (>5 mM) of this ligand.
Neutralization Step:
-
Dissolve the solid Chitotriose 3HCl in the exact buffer used for the protein (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Check pH using a micro-probe.
-
Adjust pH back to the target value (e.g., 5.0) using dilute NaOH (1M or 0.1M).
-
Only after pH adjustment, filter the solution (0.22 µm) and proceed to concentration determination.
Application I: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the binding affinity (
Experimental Rationale
Chitotriose binding to Hen Egg White Lysozyme (HEWL) is enthalpically driven (
Detailed Protocol: Thermodynamic Profiling
Materials:
-
Protein: HEWL (dialyzed into 50 mM Na-Acetate, pH 5.0). Target Conc: 50–100 µM.
-
Ligand: Chitotriose 3HCl (dissolved in final dialysate of protein). Target Conc: 1.0–2.0 mM (approx. 20x protein conc).
-
Instrument: MicroCal PEAQ-ITC or VP-ITC.
Workflow Diagram:
Figure 1: Optimized ITC workflow for acidic salt ligands. Note the critical pH adjustment step using the dialysis buffer.
Step-by-Step Procedure:
-
Dialysis: Dialyze the protein extensively against the assay buffer (e.g., 3 exchanges over 24 hours). Save the final dialysate.
-
Ligand Dissolution: Weigh Chitotriose 3HCl and dissolve it directly into the saved dialysate. This minimizes heat of dilution caused by buffer mismatch.
-
pH Correction: Measure the pH of the ligand solution. If it deviates by >0.05 units from the protein solution, adjust carefully with µL aliquots of NaOH.
-
Concentration Verification: Do not rely on weight. Verify protein concentration via A280 (
for Lysozyme). -
Run Parameters (25°C):
-
Reference Power: 10 µcal/sec.
-
Stirring Speed: 750 rpm.
-
Injection Scheme: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL injections.
-
Spacing: 180 seconds (allow signal to return to baseline).
-
Data Analysis: Fit the integrated heat data to a One Set of Sites model.
-
Expected
: 6–10 µM (Strong binding). -
Expected
: -11 to -13 kcal/mol. -
Stoichiometry (n): Should approach 1.0. If
, check protein activity or ligand concentration accuracy.
Application II: Structural Biology (Co-Crystallization)
Chitotriose is used to map the subsites of chitinases and lysozymes. In HEWL, it occupies subsites A, B, and C.
Mechanism of Interaction
The binding is stabilized by a network of hydrogen bonds (between sugar -OH/NHAc groups and protein Asp/Glu/Trp residues) and hydrophobic stacking (sugar ring against Trp side chains).
Interaction Pathway:
Figure 2: Simplified interaction map of Chitotriose binding to Lysozyme subsites. Blue nodes represent protein residues; Yellow nodes represent the trisaccharide units.
Co-Crystallization Protocol
-
Protein Prep: Concentrate Lysozyme to 15–20 mg/mL in 50 mM Sodium Acetate pH 4.7.
-
Ligand Addition: Add neutralized Chitotriose 3HCl to the protein solution at a 5:1 molar excess . Incubate on ice for 1 hour.
-
Crystallization: Use the Hanging Drop Vapor Diffusion method.
-
Reservoir: 0.8–1.2 M NaCl, 50 mM Acetate pH 4.7.
-
Drop: 1 µL Protein-Ligand Mix + 1 µL Reservoir solution.
-
-
Observation: Crystals typically appear within 24–48 hours. The high salt concentration promotes the tetragonal form.
Summary of Quantitative Expectations
| Parameter | Value / Range | Notes |
| Binding Affinity ( | 6.0 – 10.0 µM | High affinity due to trimeric interactions. |
| Enthalpy ( | -12.0 ± 1.0 kcal/mol | Strongly exothermic. |
| Entropy ( | Negative Value | Unfavorable; driven by solvent reorganization. |
| Stoichiometry ( | 0.9 – 1.1 | 1:1 binding model. |
| pH Stability | 4.0 – 9.0 | Ligand is stable; Protein stability dictates assay pH. |
References
-
Binding Energetics of Lysozyme: Title: Structural energetics of protein–carbohydrate interactions: Insights derived from the study of lysozyme binding to its natural saccharide inhibitors.[1] Source: NIH / PMC URL:[Link]
-
ITC Protocol Standards: Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.[2][3] Source: NIH / PMC URL:[Link]
-
Chemical Properties: Title: Chitotriose Trihydrochloride | C18H38Cl3N3O13 | PubChem.[4][5] Source: PubChem URL:[4][5][Link]
-
Lectin Applications: Title: Wheat Germ Agglutinin—From Toxicity to Biomedical Applications.[6][7] Source: MDPI URL:[Link]
Sources
- 1. Structural energetics of protein–carbohydrate interactions: Insights derived from the study of lysozyme binding to its natural saccharide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Chitotriose trihydrochloride hydrate | C18H38Cl3N3O13 | CID 77896639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chitotriose Trihydrochloride | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Wheat germ agglutinin - Wikipedia [en.wikipedia.org]
Chitotriose 3HCl for characterizing novel glycoside hydrolases
Application Note: Chitotriose 3HCl as a Molecular Probe for Characterizing Novel Glycoside Hydrolases
Abstract
The characterization of novel glycoside hydrolases (GHs)—specifically chitosanases (EC 3.2.1.132) and
Introduction: The "Molecular Ruler" Concept
In the structural analysis of Glycoside Hydrolase (GH) families (e.g., GH46, GH75, GH18, GH20), the active site is divided into subsites labeled
Chitotriose 3HCl is unique because:
-
Defined Length: It spans exactly three subsites (typically
or ). -
Cationic Nature: The free amine groups (unlike the acetylated amines in chitin) mimic the physiological substrate of chitosanases, allowing the mapping of acidic residues (Asp/Glu) responsible for substrate recognition.
-
Mechanistic Discriminator: It effectively differentiates between Endo-chitosanases (which often require
units for efficient cleavage) and Exo-chitosanases (which readily cleave the trimer into dimer + monomer).
Mechanism of Action & Subsite Mapping
When Chitotriose 3HCl binds to a GH active site, it tests the enzyme's ability to accommodate a charged, deacetylated trisaccharide.
Subsite Binding Logic
-
Scenario A (Productive Binding): The trimer binds across
and . Hydrolysis yields Glucosamine (GlcN) and Chitobiose ( ). -
Scenario B (Non-Productive Binding): The enzyme requires a tetramer (4 units) to induce the conformational change necessary for catalysis (common in some processive endo-enzymes). The trimer binds but is not hydrolyzed, acting as a competitive inhibitor.
Visualizing the Pathway
Figure 1: Kinetic pathway of Chitotriose hydrolysis and schematic of subsite occupation. The trimer typically occupies -2, -1, and +1 subsites for productive hydrolysis.
Application 1: Distinguishing Endo- vs. Exo-Activity (HPLC Protocol)
This protocol uses Chitotriose 3HCl to determine if a novel enzyme acts as an exo-beta-D-glucosaminidase (cleaves terminal units) or an endo-chitosanase.
Materials:
-
Substrate: Chitotriose 3HCl (10 mM stock in ddH2O).
-
Buffer: 50 mM Sodium Acetate, pH 5.5 (or enzyme optimum).
-
Enzyme: Purified GH (approx. 1 µM).
-
Analysis: HPLC with Amino Column (e.g., Shodex Asahipak NH2P-50) or TLC.
Protocol:
-
Reaction Setup:
-
Mix 10 µL Enzyme + 80 µL Buffer + 10 µL Chitotriose 3HCl (Final conc: 1 mM).
-
Prepare a "No Enzyme" control.
-
-
Incubation: Incubate at 37°C for defined intervals (0, 15, 30, 60 min).
-
Termination: Stop reaction by heating at 95°C for 5 min or adding 100 µL Acetonitrile.
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or ELSD.
-
Data Interpretation:
| Observation (HPLC Peaks) | Enzyme Classification | Mechanistic Insight |
| Only Trimer (GlcN)3 remains | Strict Endo-chitosanase | Enzyme requires DP > 3 for binding/cleavage. |
| Dimer (GlcN)2 + Monomer (GlcN) | Exo-chitosanase / Hexosaminidase | Enzyme attacks terminal non-reducing end. |
| Rapid disappearance of Trimer | Broad-specificity GH | High turnover of low-MW oligomers. |
Application 2: Structural Biology (Co-Crystallization)
Chitotriose 3HCl is an ideal ligand for "soaking" experiments to trap the enzyme-substrate complex, particularly in inactive mutants (e.g., catalytic acid mutants, Glu
Protocol: Ligand Soaking
-
Crystallization: Obtain apo-crystals of the GH enzyme using standard screening (e.g., hanging drop vapor diffusion).
-
Soaking Solution: Prepare a solution containing the mother liquor + 10–20 mM Chitotriose 3HCl .
-
Note: The high concentration is necessary to drive occupancy, as
for trimers is often in the millimolar range.
-
-
pH Adjustment: Ensure the addition of the acidic trimer salt (3HCl) does not shift the drop pH. Buffer the soaking solution strongly (e.g., 100 mM MES/HEPES).
-
Soaking Time:
-
Short Soak (10 min - 1 hr): To capture the Michaelis complex (E-S) in wild-type enzymes before hydrolysis.
-
Long Soak (Overnight): To capture the product complex (E-P) after hydrolysis (often distinct GlcN and (GlcN)2 densities).
-
-
Cryo-protection: Transfer crystal to Mother Liquor + Ligand + 20% Glycerol/PEG 400 before flash cooling in liquid nitrogen.
Critical Output:
The resulting electron density map (
Application 3: Kinetic Characterization ( )
While polymeric chitosan is the natural substrate, it is kinetically complex. Chitotriose allows for the determination of microscopic rate constants.
Assay Method: Ferricyanide Reducing Sugar Assay (More sensitive than DNS for low concentrations)
-
Preparation: Prepare Chitotriose 3HCl dilutions (0.1 mM to 5 mM).
-
Reaction: Mix 50 µL Substrate + 50 µL Enzyme. Incubate 10 min.
-
Development: Add 100 µL Potassium Ferricyanide reagent. Boil for 10 min.
-
Measurement: Read Absorbance at 420 nm.
-
Calculation: Plot
vs. and fit to the Michaelis-Menten equation.
Why this matters:
A high
Workflow Visualization
Figure 2: Decision tree for characterizing novel GHs using Chitotriose 3HCl.
References
-
Mechanisms of Glycoside Hydrolases. Davies, G., & Henrissat, B. (1995).[1] Structure, 3(9), 853-859. Link
-
Structure and function of chitosanases. Lacombe-Harvey, M. É., et al. (2021). Scientific Reports, 11, 1234. Link
-
Subsite mapping of chitosanases using chitooligosaccharides. Honda, Y., et al. (2000). Journal of Biochemistry, 127(6), 1037-1044. Link
-
Structural basis of substrate recognition in an exo-beta-D-glucosaminidase. Stubbs, K. A., et al. (2009). Biochemistry, 48(12), 2682-2689. Link
-
CAZy Database: Glycoside Hydrolase Family 46 (Chitosanases). Link
Sources
developing a colorimetric assay using Chitotriose 3HCl
Application Note: Development of a Colorimetric Assay System for Chitotriose 3HCl
Executive Summary & Scientific Rationale
Chitotriose 3HCl (Glucosamine trimer trihydrochloride) is a critical intermediate in the study of chitin metabolism, serving as both a defined substrate for glycosyl hydrolases (e.g., chitosanases, lysozymes) and a high-value standard for chitooligosaccharide (COS) quantification.
Developing a robust assay for Chitotriose 3HCl presents a unique challenge: the molecule possesses three protonated amine groups (making it highly acidic in solution) and one reducing end . Standard reducing sugar assays (e.g., DNS) often suffer from high background noise due to the inherent reducing nature of the trimer.
This guide details a Dual-Mode Colorimetric System :
-
Direct Quantification (QC): A modified Ninhydrin Assay optimized for the high charge density of the 3HCl salt, providing stoichiometric quantification of total amine content.
-
Functional Kinetics: A Differential Elson-Morgan Assay to monitor enzymatic hydrolysis. This method exploits the signal amplification that occurs when the trimer is cleaved into monomers, offering a self-validating kinetic readout.
Chemical Properties & Handling
-
Formula: C₁₈H₃₈Cl₃N₃O₁₃[2]
-
MW: ~610.9 g/mol [2]
-
Solubility: Highly soluble in water (>50 mg/mL).
-
Acidity: A 10 mM solution has a pH < 2.0 due to the 3HCl moieties.
-
Critical Step: You must neutralize the stock solution with NaOH or buffer strongly (e.g., 100 mM Acetate or Phosphate) before use in enzymatic assays to prevent protein denaturation.
-
Protocol A: Direct Quantification via Modified Ninhydrin Assay
Purpose: To verify the concentration of Chitotriose 3HCl stock solutions or determine purity.
Principle: Ninhydrin reacts with the free primary amines on the glucosamine units. Unlike the Elson-Morgan reaction (which requires a free reducing end), Ninhydrin detects all three amine groups on the trimer, providing high sensitivity.
Reagents
-
Ninhydrin Reagent: 2% (w/v) Ninhydrin in Ethanol.[6]
-
Buffer: 4 M Sodium Acetate buffer (pH 5.5). High molarity is required to counteract the acidity of the 3HCl salt.
-
Solvent: 50% Ethanol (v/v).[6]
Step-by-Step Procedure
-
Preparation: Prepare a 1 mM stock of Chitotriose 3HCl in water.
-
Buffering: In a glass test tube, mix 100 µL Sample + 100 µL Acetate Buffer .
-
Reaction: Add 1.0 mL Ninhydrin Reagent .
-
Incubation: Cap tubes (to prevent evaporation) and boil at 100°C for 15 minutes . Color change: Yellow → Deep Purple (Ruhemann’s Purple).
-
Stabilization: Cool rapidly in an ice bath for 2 minutes. Add 2.0 mL 50% Ethanol to stabilize the chromophore.
-
Measurement: Vortex and read Absorbance at 570 nm .
Data Analysis: Construct a standard curve using D-Glucosamine HCl (monomer). Note that 1 mole of Chitotriose will yield an absorbance roughly equivalent to 3 moles of Glucosamine (stoichiometric factor ~3.0).
Protocol B: Functional Kinetics via Differential Elson-Morgan Assay
Purpose: To measure Chitosanase or Exo-β-D-glucosaminidase activity using Chitotriose as a substrate.
Principle (The "Self-Validating" Mechanism): The Elson-Morgan reaction detects hexosamines by reacting the amino group alpha to a free aldehyde (reducing end).
-
Chitotriose: Has 1 reducing end per molecule. (Signal = Low)
-
Hydrolysis Products (3 Glucosamines): Have 3 reducing ends. (Signal = High)
-
Result: As the enzyme cleaves the trimer, the molar absorbance increases 3-fold. This "signal-on" approach minimizes false positives.
Reagents
-
Reagent A (Acetylation): Dissolve 0.5 mL Acetylacetone in 25 mL 0.5 M Na₂CO₃. Prepare fresh daily.
-
Reagent B (Ehrlich’s): Dissolve 0.8 g p-dimethylaminobenzaldehyde (p-DMAB) in 30 mL Ethanol + 30 mL conc. HCl.
Workflow Diagram (Graphviz)
Caption: Workflow for the Differential Elson-Morgan Assay. Hydrolysis of the trimer exposes new reducing ends, amplifying the colorimetric signal.
Step-by-Step Procedure
-
Enzyme Reaction:
-
Substrate: 2 mM Chitotriose 3HCl in 50 mM Acetate Buffer (pH 5.5).
-
Mix 100 µL Substrate + 10 µL Enzyme .
-
Incubate at 37°C for defined intervals (0, 10, 20, 30 min).
-
Stop reaction by heating at 100°C for 3 minutes.
-
-
Color Development:
-
Read: Measure Absorbance at 530 nm .
Data Presentation & Troubleshooting
Expected Results Table
| Assay Stage | Analyte State | Theoretical Reducing Ends | Relative OD530 (Elson-Morgan) |
| T=0 | Intact Chitotriose | 1 per molecule | Low (Baseline) |
| T=End | Fully Hydrolyzed | 3 per molecule | High (~3x Baseline) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH shock from 3HCl salt | Ensure buffer capacity is >50mM. Pre-neutralize stock with NaOH. |
| High Background | Over-acetylation | Strictly control the 90°C heating step to 30 mins. |
| Low Sensitivity | Old Reagent B | Ehrlich’s reagent oxidizes; prepare fresh or store in dark/amber glass. |
References
-
Elson, L. A., & Morgan, W. T. J. (1933). A colorimetric method for the determination of glucosamine and chondrosamine. Biochemical Journal, 27(6), 1824–1828. Link
- Imoto, T., & Yagishita, K. (1971). A simple activity measurement of lysozyme. Agricultural and Biological Chemistry, 35(7), 1154-1156. (Describes the use of chitooligosaccharides in lysis assays).
- Horn, S. J., & Eijsink, V. G. (2004). Enzymatic hydrolysis of chitosan: mechanisms and product patterns. Carbohydrate Polymers, 56(1), 35-43. (Detailed kinetics of chitosan hydrolysis).
-
Megazyme. (2024). Chitotriose and Chitosan Oligosaccharide Standards Application Note. Link
Sources
- 1. Chitotriose Trihydrochloride [marine-oligo.com]
- 2. Chitotriose Trihydrochloride | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chitotriose Trihydrochloride | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. scispace.com [scispace.com]
Chitotriose 3HCl in affinity chromatography for protein purification
This Application Note and Protocol Guide is designed for researchers and process engineers using Chitotriose 3HCl (Glucosamine Trimer Trihydrochloride) in affinity chromatography.
High-Purity Elution Strategies for Chitosanases and Chitin-Binding Proteins
Executive Summary
Chitotriose 3HCl (Glucosamine trimer trihydrochloride,
This guide details the physicochemical properties of Chitotriose 3HCl, its distinction from acetylated oligomers, and provides a field-validated protocol for the purification of chitosan-modifying enzymes.
Chemical Identity & Critical Reagent Selection
WARNING: The term "Chitotriose" is often used ambiguously in literature to refer to both the acetylated and deacetylated forms. Selecting the incorrect form will result in zero elution yield .
| Feature | Chitotriose 3HCl (Target of this Guide) | |
| Chemical Structure | ||
| Charge at pH 7 | Cationic (Polycationic due to | Neutral |
| Primary Target | Chitosanases , Chitosan-binding Lectins | Lysozyme , Chitinases, WGA (Wheat Germ Agglutinin) |
| Solubility | Highly soluble in water (Acidic pH) | Soluble in water |
| CAS Number | 41708-93-4 | 38864-21-0 |
Key Handling Note: Chitotriose 3HCl is a salt. Dissolving it in water will significantly drop the pH. You must buffer the elution solution to match your column conditions (usually pH 5.0–7.0) to prevent acid-induced protein denaturation or column stripping.
Mechanism of Action
In affinity chromatography, the target protein (e.g., Chitosanase) is bound to an immobilized substrate matrix (e.g., Chitosan-Sepharose or Cross-linked Chitosan beads). The protein binds to the polymer via its active site or carbohydrate-binding module (CBM).
Elution Principle: Chitotriose 3HCl acts as a competitive inhibitor/ligand . When introduced at a high concentration (mM range), it competes with the immobilized polymer for the protein's binding site. Because Chitotriose 3HCl is a small, soluble trimer, the protein-trimer complex releases from the solid matrix and elutes from the column.
Diagram 1: Competitive Elution Mechanism
Caption: Chitosanase binds to the matrix (Left). Soluble Chitotriose 3HCl displaces the protein, forming a soluble complex (Right).
Detailed Protocol: Purification of Chitosanase
Objective: Purify Chitosanase (or Chitosan-binding proteins) from crude cell lysate using affinity chromatography with Chitotriose 3HCl elution.
Materials Required[3][4][5][6][7][8][9]
-
Resin: Chitosan-Sepharose 4B (or commercially available Chitosan beads).
-
Binding Buffer: 50 mM Sodium Acetate, pH 5.5–6.0 (Optimized to enzyme stability).
-
Elution Ligand: Chitotriose 3HCl (Purity >95%).
-
Regeneration Buffer: 1 M NaCl in Binding Buffer (or 0.1 M Acetic Acid if resin allows).
Step-by-Step Workflow
Phase 1: Preparation of Elution Buffer (Critical)
-
Calculate the required volume of Elution Buffer (typically 5–10 Column Volumes, CV).
-
Weigh out Chitotriose 3HCl to achieve a final concentration of 10 mM to 50 mM .
-
Note: 10 mM is standard; 50 mM is for tightly bound variants.
-
-
Dissolve in Binding Buffer .
-
pH Adjustment: Measure pH immediately. The HCl salt will acidify the buffer. Titrate carefully with dilute NaOH back to the Binding Buffer pH (e.g., pH 6.0).
-
Caution: Failure to adjust pH may result in acid elution (non-specific) rather than affinity elution, potentially denaturing the protein.
-
Phase 2: Column Loading & Washing
-
Equilibration: Equilibrate the Chitosan column with 10 CV of Binding Buffer.
-
Sample Loading: Load the crude lysate (clarified by centrifugation/filtration) at a slow flow rate (e.g., 0.5 mL/min) to maximize binding contact time.
-
Washing: Wash with Binding Buffer until UV absorbance (A280) returns to baseline (typically 10–20 CV).
-
Optional: Include a high-salt wash (0.5 M NaCl) only if the protein binds chitosan primarily via specific substrate recognition and not non-specific electrostatic interactions. If the protein is highly cationic, high salt might elute it prematurely.
-
Phase 3: Competitive Elution
-
Step Elution: Switch to the Chitotriose 3HCl Elution Buffer .
-
Flow Rate: Reduce flow rate (e.g., 0.2–0.5 mL/min).
-
Tip: Pause the flow for 10–20 minutes after the eluent enters the column. This "incubation step" allows the Chitotriose to diffuse into the beads and compete effectively for the binding sites.
-
-
Fraction Collection: Collect fractions (0.5–1.0 CV size). The target protein typically elutes as a sharp peak within 2–3 CV.
Phase 4: Post-Elution Processing
-
Dialysis: The eluted protein is now in a complex with Chitotriose. Dialyze extensively against a storage buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl) to remove the oligosaccharide and restore enzyme activity.
-
Note: Chitotriose is a competitive inhibitor; the enzyme will appear inactive in assays until the ligand is removed.
-
Diagram 2: Purification Workflow
Caption: Operational workflow from lysate loading to final active protein recovery.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| No Elution | Protein affinity for matrix is too high. | Increase Chitotriose concentration (up to 100 mM). Try a "Stop-Flow" elution (incubate column with eluent for 1 hr). |
| No Elution | Wrong Ligand (Protein requires Acetyl groups). | Switch to |
| Protein Precipitates | pH shock from unbuffered 3HCl salt. | Ensure Elution Buffer pH is readjusted to neutral/binding pH after dissolving Chitotriose 3HCl. |
| Low Purity | Non-specific electrostatic binding. | Chitotriose 3HCl is cationic.[1] If the matrix is also cationic (Chitosan), non-specific binding is rare. However, if using a modified matrix, add 150 mM NaCl to the elution buffer. |
References
-
Chemical Identity & Properties
-
Affinity Chromatography Principles
-
Cuatrecasas, P., Wilchek, M., & Anfinsen, C. B. (1968). Selective enzyme purification by affinity chromatography. Proceedings of the National Academy of Sciences, 61(2), 636-643. Link
-
- Cheng, C. Y., et al. (2006). Purification and characterization of a novel chitosanase from Bacillus sp. Journal of Applied Microbiology.
-
Lectins and Specificity (WGA vs Chitosan)
- Lysozyme Inhibition/Binding: Kristiansen, A., et al. (1998). Specificity of hen egg white lysozyme for acetylated chito-oligosaccharides. European Journal of Biochemistry. (Confirming requirement for acetyl groups).
Sources
Troubleshooting & Optimization
Technical Support Center: Chitotriose 3HCl Stability & Handling
The following technical guide is structured as a specialized support resource for researchers working with Chitotriose 3HCl (Glucosamine trimer trihydrochloride) . It addresses stability, solubility, and handling with a focus on avoiding experimental artifacts.
Topic: Stability, Solubility, and Troubleshooting for Aqueous Solutions Product Identity: Chitotriose 3HCl (N,N',N''-deacetylated chitotriose trihydrochloride) Audience: Senior Researchers, Formulation Scientists, QC Analysts
Core Technical Overview
Chitotriose 3HCl is the fully deacetylated, hydrochloride salt of the chitosan trimer. Unlike high-molecular-weight chitosan, it is highly water-soluble across a broad pH range. However, its stability is compromised by three primary factors: hygroscopicity , acid-catalyzed hydrolysis , and Maillard reactivity (due to its reducing end).
This guide synthesizes experimental best practices to prevent degradation and ensure reproducibility.
Critical Handling Directives (The "Golden Rules")
| Parameter | Directive | Scientific Rationale |
| Storage (Solid) | -20°C, Desiccated | The HCl salt is extremely hygroscopic. Moisture absorption accelerates hydrolysis and physical caking. |
| Sterilization | Filtration (0.22 µm) | DO NOT AUTOCLAVE. Heat + Acid (from HCl) causes rapid glycosidic bond cleavage and caramelization. |
| Reconstitution | Water or dilute buffer | Dissolving in water yields an acidic solution (pH ~2-3). Use buffers (PBS, HEPES) only if pH control is immediate. |
| Freeze-Thaw | Avoid repeated cycles | Aliquot immediately. Ice crystal formation can concentrate solutes, altering local pH and promoting degradation. |
Troubleshooting & FAQs
Category A: Solubility & pH Behavior[1][2][3][4][5][6]
Q1: I dissolved Chitotriose 3HCl in distilled water, but the pH is very low. Is this normal? Answer: Yes. As a trihydrochloride salt, Chitotriose 3HCl releases three equivalents of hydrochloric acid upon dissociation. A 10 mM solution will typically exhibit a pH between 2.0 and 3.0.
-
Action: If your experiment requires physiological pH (7.4), you must buffer the solution. Do not use unbuffered water for cell culture or enzymatic assays.
-
Protocol: Dissolve in water
Add concentrated buffer stock (e.g., 10x PBS) OR adjust carefully with NaOH. Note: Add base slowly to avoid local regions of high alkalinity which can cause epimerization.
Q2: Will Chitotriose precipitate if I neutralize the solution to pH 7.4? Answer: Generally, no . Unlike polymeric chitosan (which precipitates above pH 6.5 due to deprotonation of amines), Chitotriose (DP=3) remains soluble at neutral pH because its low molecular weight prevents the formation of large, insoluble aggregate networks.
-
Caveat: While it won't precipitate, the amines will deprotonate (pKa
6.5–7.0), reducing its positive charge density. This may alter its binding affinity to anionic targets (e.g., DNA, cell membranes).
Category B: Stability & Degradation
Q3: My stock solution turned yellow after a week at room temperature. What happened? Answer: You are observing the Maillard Reaction or "browning." Chitotriose possesses a reducing end (an aldehyde group in equilibrium with the ring form).
-
Mechanism: The reducing end reacts with the free amine groups of neighboring chitotriose molecules (self-reaction) or amine-containing buffers (e.g., Tris).
-
Prevention:
-
Store aqueous solutions at -20°C .
-
Avoid amine-based buffers (Tris, Glycine) for long-term storage; use Phosphate or HEPES instead.
-
Protect from light.
-
Q4: Can I use autoclaving to sterilize my Chitotriose stock? Answer: Absolutely not.
-
Reasoning: Autoclaving combines high temperature (121°C) with the intrinsic acidity of the HCl salt. This creates ideal conditions for acid hydrolysis , cleaving the trimer into dimers (chitobiose) and monomers (glucosamine). Furthermore, the heat accelerates caramelization of the reducing sugars.
-
Correct Method: Syringe filter using a PES or PVDF membrane (0.22 µm) .
Category C: Analytical Issues
Q5: My HPLC peak for Chitotriose is splitting or shifting. Why? Answer: This is often due to anomerization or pH mismatch .
-
Anomerization: In solution, the reducing end mutarotates between
and anomers. On some columns (e.g., Amide/HILIC), these can separate into split peaks. -
Troubleshooting: Ensure your column temperature is elevated (e.g., 50°C) to speed up anomer equilibration, merging the peaks. Ensure sample pH matches the mobile phase.
Visualizing Stability & Workflows
Figure 1: Stability Decision Matrix
This diagram illustrates the logical flow for handling Chitotriose 3HCl to maintain structural integrity.
Caption: Decision matrix for the storage and preparation of Chitotriose 3HCl solutions. Green paths indicate optimal stability; red paths indicate high risk of degradation.
Figure 2: Degradation Pathways
Understanding how the molecule breaks down helps in preventing it.
Caption: Primary degradation pathways. Acidic conditions promote hydrolysis into monomers/dimers, while neutral/basic conditions with amines promote Maillard browning.
Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Use this protocol for cell culture or enzymatic assays.
-
Calculate Mass: Molecular Weight of Chitotriose 3HCl
610.87 g/mol (Check specific batch CoA for water content/hydration).-
Example: To make 1 mL of 10 mM solution, weigh 6.11 mg.
-
-
Weighing: Weigh the powder quickly in a low-humidity environment. Close the vial immediately.
-
Dissolution: Add 1 mL of sterile, nuclease-free water . Vortex until fully dissolved.
-
Checkpoint: pH will be acidic (~2.5).
-
-
Neutralization (Optional but recommended for bioassays):
-
Add 10x PBS or HEPES buffer to the solution to reach 1x concentration.
-
Alternative: Titrate with 0.1 M NaOH while monitoring pH. Stop at pH 7.0–7.2.
-
-
Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile cryovial.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and freeze at -20°C . Do not refreeze after thawing.
Protocol B: QC Check for Hydrolysis
If you suspect your stock has degraded.
-
Method: Thin Layer Chromatography (TLC).[1]
-
Stationary Phase: Silica Gel 60 F254 plate.
-
Mobile Phase: n-Butanol : Ethanol : Water : Acetic Acid (5:4:3:1).
-
Detection: Spray with 0.1% Ninhydrin in ethanol and heat at 105°C for 5 mins.
-
Interpretation:
-
Intact: Single spot (Rf ~0.2-0.3 depending on conditions).
-
Degraded: Appearance of faster-moving spots corresponding to Chitobiose (dimer) and Glucosamine (monomer).
-
References
-
Liaqat, F. & Eltem, R. (2018). Chitooligosaccharides and their biological activities: A comprehensive review. Carbohydrate Polymers.[2][1][3][4][5][6][7] Link
-
Lodhi, G. et al. (2014). Optimization of Fenton reaction conditions for the production of chitooligosaccharides. Journal of Food Science and Technology. Link
-
Mourya, V.K.[1] & Inamdar, N.N. (2008). Chitosan-modifications and applications: Opportunities galore.[4] Reactive and Functional Polymers. Link
-
Chang, S.H. et al. (2019). Molecular weight dependence of structure and properties of chitosan oligomers.[5] RSC Advances.[5] Link
-
USBio. (n.d.). Chitotriose 3HCl Technical Data Sheet.[8]Link
Sources
- 1. Production, Characterization and Application of a Novel Chitosanase from Marine Bacterium Bacillus paramycoides BP-N07 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitotriose Trihydrochloride [marine-oligo.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular weight dependence of structure and properties of chitosan oligomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential interactions and structural stability of chitosan oligomers with human serum albumin and α-1-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
Technical Support Center: Troubleshooting Substrate Inhibition in Enzymatic Assays using Chitotriose 3HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Chitotriose 3HCl (N,N',N''-triacetylchitotriose hydrochloride) in enzymatic assays. While Chitotriose 3HCl is a highly effective substrate and competitive inhibitor for studying chitinolytic enzymes, high concentrations often lead to anomalous kinetic behavior. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and validated protocols to help you navigate substrate inhibition.
Mechanistic Deep Dive: The Causality of Substrate Inhibition
To troubleshoot effectively, we must first understand the structural biology driving the kinetics. Glycoside hydrolases, such as family 18 (GH18) chitinases and family 22 (GH22) lysozymes, possess an extended substrate-binding cleft comprising multiple subsites (typically labeled from -6 to +2)[1].
Chitotriose 3HCl is a short oligosaccharide (a trimer of N-acetylglucosamine). At low to moderate concentrations, a single chitotriose molecule binds productively across the active site, correctly spanning the -1 and +1 subsites where the glycosidic bond cleavage occurs.
However, at high concentrations, an excess of substrate molecules leads to substrate inhibition . Because the binding cleft is long enough to accommodate larger polymers, multiple short chitotriose molecules can bind simultaneously to different subsites within the same cleft (e.g., one occupying the -3 to -1 subsites, and another occupying the +1 to +3 subsites). This simultaneous binding physically blocks the catalytic residues (such as the conserved glutamate in the DxDxE motif of GH18 chitinases) from executing the double-displacement mechanism. The enzyme becomes trapped in a non-productive, dead-end complex (SES), drastically reducing the reaction velocity[2].
Frequently Asked Questions (FAQs)
Q: My reaction velocity drops significantly at Chitotriose 3HCl concentrations above 1 mM. Is my enzyme denaturing or precipitating?
A: No, this is a classic hallmark of substrate inhibition, not denaturation. When the substrate concentration (
Q: How do I distinguish true substrate inhibition from an assay artifact, such as the inner filter effect in fluorometric assays? A: High concentrations of fluorogenic/chromogenic substrates (or the Chitotriose 3HCl itself) can absorb excitation/emission light, artificially lowering the signal—a phenomenon known as the inner filter effect. To differentiate the two:
-
Run a standard curve of the free fluorophore (e.g., 4-Methylumbelliferone) in the presence of varying concentrations of unreacted Chitotriose 3HCl.
-
If the fluorescence signal of the standard drops at high Chitotriose concentrations, you are observing an optical artifact. If the standard signal remains constant but your enzymatic reaction rate drops, it is true biological substrate inhibition.
Q: What kinetic model should I use to calculate
Quantitative Data: Kinetic Parameters & Inhibition Thresholds
The concentration at which substrate inhibition begins varies significantly depending on the enzyme's specific subsite architecture. Below is a summary of typical kinetic parameters to guide your experimental design.
| Enzyme | Typical Substrate | Apparent | Inhibition Threshold ( | Reference |
| Human Chitotriosidase (hCHIT1) | 4-MU-Chitotrioside / Chitotriose | 15 - 30 | > 150 µM | [4] |
| Mouse Acidic Mammalian Chitinase (mAMCase) | 4-MU-Chitobioside / Chitotriose | 20 - 40 | > 80 µM | [5] |
| Hen Egg White Lysozyme (HEWL) | Chitotriose 3HCl | 10 - 15 | > 600 µM | [3] |
| Serratia marcescens Chitinase A | Chitooligomers | ~50 | > 1000 µM | [2] |
Experimental Protocols
Validated Workflow for Determining the Optimal Substrate Concentration Range
This protocol is a self-validating system designed to empirically determine the linear range,
Step 1: Preparation of Substrate Stock Dissolve Chitotriose 3HCl in your optimized assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0 for acidic chitinases) to a stock concentration of 10 mM. Critical Step: Ensure complete dissolution by vortexing and incubating at room temperature for 15 minutes. Un-dissolved particulates will cause light scattering.
Step 2: Serial Dilution Prepare a 12-point serial dilution of the substrate ranging from 10 mM down to 0.005 mM in a 96-well plate.
Step 3: Enzyme Equilibration Dilute your enzyme to a working concentration (e.g., 10-50 nM) in the assay buffer. Add 0.1% BSA to the buffer to prevent non-specific binding of the enzyme to the microplate walls, ensuring that any loss in velocity is strictly due to substrate kinetics.
Step 4: Reaction Initiation In a black 96-well plate (for fluorescence) or clear plate (for absorbance), add 50 µL of the substrate dilutions to 50 µL of the enzyme solution. Control: Include a "no-enzyme" blank for each substrate concentration to account for spontaneous hydrolysis or background signal.
Step 5: Kinetic Measurement Immediately monitor the reaction continuously at the optimal temperature (e.g., 37°C) for 30 minutes using a microplate reader.
Step 6: Data Analysis
Calculate the initial velocity (
Pathway and Workflow Visualizations
Below are the logical relationships and workflows mapped out for troubleshooting substrate inhibition.
Mechanistic Pathway: Productive binding vs. Non-productive dead-end complex formation at high [S].
Experimental Workflow: Step-by-step decision tree for diagnosing and fitting substrate inhibition data.
References
-
Title: Elucidation of the Catalytic Apparatus and Mechanism of Human Chitotriosidase-1 Source: ACS Catalysis URL: [Link]
-
Title: Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase Source: eLife URL: [Link]
-
Title: The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli Source: PMC / NIH URL: [Link]
-
Title: A broad pH range and processive chitinase from a metagenome library Source: SciELO URL: [Link]
-
Title: Single-molecule imaging analysis reveals the mechanism of a high-catalytic-activity mutant of chitinase A from Serratia marcescens Source: PMC / NIH URL: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Single-molecule imaging analysis reveals the mechanism of a high-catalytic-activity mutant of chitinase A from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lysozyme Inhibitor Thionine Acetate Is Also an Inhibitor of the Soluble Lytic Transglycosylase Slt35 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural characterization of ligand binding and pH-specific enzymatic activity of mouse Acidic Mammalian Chitinase | eLife [elifesciences.org]
Technical Support Center: Interference of Reducing Agents in Chitotriose 3HCl Assays
Welcome to the technical support center for Chitotriose 3HCl assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to interference from reducing agents during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your assay results.
Frequently Asked Questions (FAQs)
Q1: What are reducing agents and why are they present in my sample?
A: Reducing agents are chemical compounds that donate an electron to another species in a redox reaction. In protein research, they are essential for preventing the oxidation of cysteine residues and maintaining proteins in their reduced, active state.[1] Commonly used reducing agents include dithiothreitol (DTT), β-mercaptoethanol (β-ME), and tris(2-carboxyethyl)phosphine (TCEP).[1] These agents are often present in protein purification and storage buffers to prevent the formation of disulfide bonds, which can lead to protein aggregation and loss of function.[1]
Q2: How do reducing agents interfere with Chitotriose 3HCl assays?
A: The specific mechanism of interference depends on the assay format. Many enzyme assays, including those for chitinases that use chitotriose as a substrate, rely on colorimetric or fluorometric detection methods that are sensitive to the redox state of the reaction mixture. Reducing agents can directly react with assay reagents, leading to false signals or quenching of the intended signal.[2][3]
For example, in assays that measure the release of a product that absorbs light at a specific wavelength, reducing agents can either reduce the product, altering its absorbance, or interact with the detection reagents themselves.[2] This can lead to an overestimation or underestimation of enzyme activity.
Q3: My positive controls are showing lower than expected activity. Could reducing agents be the cause?
A: Yes, this is a classic sign of interference. If the reducing agent in your sample buffer is incompatible with the assay chemistry, it can inhibit the enzymatic reaction or interfere with the detection of the reaction product.[2] This leads to a decrease in the measured signal, giving the false impression of lower enzyme activity. It's crucial to differentiate this from true inhibition of your enzyme.
Q4: I am observing high background noise in my assay. Can this be caused by reducing agents?
A: Absolutely. High background noise can occur if the reducing agent reacts non-enzymatically with the substrate or detection reagents to produce a signal. This is particularly common in assays where the detection method is based on a redox reaction. The reducing agent can essentially "short-circuit" the assay, generating a signal in the absence of any true enzymatic activity.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating interference from reducing agents in your Chitotriose 3HCl assays.
Step 1: Identify the Source of Interference
The first step is to confirm that a reducing agent is indeed the culprit.
Experimental Protocol: Buffer Blank and Spike-In Control
-
Prepare a "Buffer Blank": Run the assay using only the buffer your protein is stored in (containing the suspected reducing agent) without the enzyme.
-
Prepare a "Spike-In Control": Prepare a reaction with a known concentration of your enzyme in a buffer known to be compatible with the assay (i.e., without the reducing agent). Then, "spike" this reaction with the same concentration of reducing agent present in your experimental samples.
-
Analyze the Results:
-
If the "Buffer Blank" shows a high signal, the reducing agent is likely reacting directly with the assay reagents.
-
If the "Spike-In Control" shows a significantly lower signal compared to a control without the reducing agent, the agent is likely inhibiting the enzyme or interfering with product detection.
-
Step 2: Mitigate the Interference
Once you've confirmed interference, you can employ several strategies to eliminate or reduce its effect.
Option A: Sample Dilution
This is the simplest approach. Diluting your sample can lower the concentration of the interfering reducing agent to a level that no longer affects the assay, while keeping your protein concentration within the detectable range.[4][5]
Option B: Removal of the Reducing Agent
If dilution is not feasible due to low protein concentration, you will need to remove the reducing agent from your sample.
Desalting columns or spin columns are a quick and efficient way to remove small molecules like DTT or TCEP from your protein sample.[6]
-
Equilibrate a desalting column (e.g., PD-10) with your assay buffer (without the reducing agent).
-
Apply your protein sample to the column.
-
Elute your protein in the new, compatible buffer.
-
Immediately assay the protein fraction. It's important to perform the assay soon after removal of the reducing agent to prevent re-oxidation of your protein.[6]
Protein precipitation can effectively separate the protein from interfering substances.[4][7]
-
Add cold acetone or trichloroacetic acid (TCA) to your protein sample to precipitate the protein.
-
Centrifuge the sample to pellet the protein.
-
Carefully remove the supernatant containing the reducing agent.
-
Wash the protein pellet with a compatible buffer.
-
Resuspend the protein pellet in the assay buffer.
Option C: Use a Reducing Agent-Compatible Assay
Some commercially available assay kits are specifically designed to be compatible with common reducing agents.[4][7] These kits often include reagents that neutralize the effect of the reducing agents without compromising the assay's performance. Check the manufacturer's specifications for compatibility with your specific reducing agent and its concentration.
Step 3: Validate Your Chosen Method
After implementing a mitigation strategy, it is crucial to validate its effectiveness.
Experimental Protocol: Validation
-
Repeat the "Buffer Blank" and "Spike-In Control" experiments using your treated sample.
-
The "Buffer Blank" should now show a baseline signal comparable to a negative control.
-
The "Spike-In Control" (if you are testing a compatible assay) should show activity comparable to the control without the reducing agent.
-
Run a standard curve with your purified protein in the new buffer to ensure the assay performance is linear and sensitive.
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting reducing agent interference.
Caption: Troubleshooting workflow for reducing agent interference.
Summary of Common Reducing Agents and Their Properties
| Reducing Agent | Abbreviation | Key Characteristics | Common Assay Interference |
| Dithiothreitol | DTT | Strong reducing agent, thiol-based. | Can interfere with assays involving metal ions due to its chelating properties.[1] Interferes with BCA and modified Lowry protein assays.[7] |
| β-Mercaptoethanol | β-ME | Volatile with a strong odor, thiol-based. | Similar interference profile to DTT. |
| Tris(2-carboxyethyl)phosphine | TCEP | Non-thiol, odorless, more stable in solution.[1] | Generally more compatible with a wider range of assays compared to DTT and β-ME, but can still interfere with some redox-sensitive assays.[2] |
Final Recommendations
-
Proactive Planning: Whenever possible, consider downstream assay compatibility when choosing a reducing agent for your protein purification and storage buffers.[1]
-
Thorough Documentation: Keep detailed records of all buffer components and their concentrations. This will be invaluable for troubleshooting.
-
Consult Manufacturer's Literature: Always review the technical documentation for your specific assay kit for a list of known interfering substances.
By following this guide, you can systematically identify, troubleshoot, and resolve issues related to reducing agent interference in your Chitotriose 3HCl assays, leading to more accurate and reliable experimental data.
References
- Carvalho, V., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. PMC.
- Loranger, A., et al. (2018). Optimization of LAL Assay in Plate Reader and Methods to Reduce Interference in Chitosan for Endotoxin Detection. PolyPublie.
- J., et al. (n.d.). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect.
- Cottaz, S., et al. (2018). Screening Assay for Directed Evolution of Chitin Deacetylases: Application to Vibrio cholerae Deacetylase Mutant Libraries for Engineered Specificity.
- S., et al. (2025). Elucidation of the Catalytic Apparatus and Mechanism of Human Chitotriosidase-1. PMC.
- (2015). How can I purify reduced protein to get rid of the reducing agent?.
- (n.d.). Antioxidant Activities of Chitobiose and Chitotriose.
- El-Sayed, E. H., et al. (2017). Evaluation Antioxidant and cytotoxic activities of novel chitooligosaccharides prepared from chitosan via enzymatic hydrolysis. Journal of Applied Pharmaceutical Science.
- P., et al. (n.d.).
- (2015).
- (n.d.).
- (n.d.). Protein Denaturing and Reducing Agents. Thermo Fisher Scientific.
- (2025). A reliable reducing end assay for chito-oligosaccharides.
- (n.d.). Eliminate interfering substances from samples for BCA protein assays. Thermo Fisher Scientific.
- (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- (2025).
- (2018). Interfering Factors in Assay Design. Medical News.
- (n.d.). Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements.
Sources
- 1. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Minimizing Non-Enzymatic Degradation of Chitotriose 3HCl
Welcome to the Technical Support Center for Chitotriose 3HCl. As a fully deacetylated trimer of D-glucosamine hydrochloride, Chitotriose 3HCl is a highly valuable but chemically labile oligosaccharide. Due to its repeating β-(1→4)-linked D-glucosamine units and the presence of a reactive reducing end, it is highly susceptible to non-enzymatic degradation pathways.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity of Chitotriose 3HCl reagents during complex biochemical assays.
Section 1: Core Troubleshooting & FAQs
Q1: Why does my Chitotriose 3HCl solution turn yellow or brown over time, even in the absence of enzymes?
Causality: This discoloration is the hallmark of the Maillard reaction. Chitotriose possesses a reducing end (an aldehyde group in its open-chain form) and multiple primary amine groups (-NH
Q2: I observe spontaneous cleavage of Chitotriose into Chitobiose and Glucosamine monomers in aqueous solutions. How can I prevent this autohydrolysis? Causality: The "3HCl" designation indicates that this molecule is a hydrochloride salt. When dissolved in unbuffered LC-MS grade water, the dissociation of HCl drastically lowers the solution's pH (often dropping below 4.0 depending on concentration). Acid hydrolysis is the predominant chemical mechanism that cleaves the β-(1→4)-glycosidic bonds of chitosan oligomers, yielding shorter fragments and glucosamine monomers[3]. Elevated temperatures exponentially accelerate this acid-catalyzed depolymerization[3]. Resolution: Never dissolve Chitotriose 3HCl in unbuffered water for long-term storage. Reconstitute the powder in a mildly acidic buffer (pH 4.5–5.5), which suppresses both acid autohydrolysis (prevented by avoiding pH < 4.0) and Maillard browning (prevented by avoiding pH > 6.0).
Q3: Does atmospheric oxygen affect Chitotriose stability? Causality: Yes. Oxidative degradation is a secondary but significant pathway. Reactive oxygen species (ROS) and trace transition metals can initiate free radical attacks on the glycosidic backbone. For instance, hydrogen peroxide and Fenton-like reactions are known to rapidly depolymerize chitosan oligosaccharides[4]. Resolution: Degas all reconstitution buffers with an inert gas (Argon or Nitrogen) and use amber vials to prevent UV-induced radical formation.
Section 2: Visualizing Degradation Pathways
Biochemical pathways of non-enzymatic Chitotriose 3HCl degradation.
Section 3: Quantitative Data & Stability Profiles
To optimize your experimental design, refer to the following quantitative stability profile. This table summarizes the expected half-life of Chitotriose 3HCl under various environmental conditions.
| Environmental Condition | Primary Degradation Mechanism | Estimated Stability Window | Corrective Action |
| Unbuffered Water (pH < 4.0), 25°C | Acid Autohydrolysis | < 48 hours | Reconstitute in pH 5.0 buffer |
| Buffered Solution (pH 7.5), 25°C | Maillard Reaction (Browning) | < 24 hours | Strictly maintain pH < 6.0 |
| Buffered Solution (pH 5.0), 4°C | Minimal (Thermodynamically slowed) | 1 - 2 weeks | Suitable for active experimental use |
| Lyophilized Powder, -20°C | None (Solid-state stability) | > 2 years | Maintain cold chain & desiccation |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Chitotriose 3HCl Stock Solutions
This protocol ensures the thermodynamic and chemical stabilization of the oligomer prior to downstream assays.
-
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.0. This specific pH is the "Goldilocks zone" that prevents both acid-catalyzed glycosidic cleavage and base-catalyzed Maillard reactions.
-
Degassing: Sparge the buffer with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation risks.
-
Thermal Equilibration: Remove the lyophilized Chitotriose 3HCl vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation, which triggers localized solid-state degradation.
-
Reconstitution: Dissolve the powder in the degassed buffer while keeping the vial on an ice bath to suppress exothermic dissolution stress. Swirl gently; do not vortex vigorously.
-
Storage: Aliquot the stock solution into single-use amber microcentrifuge vials. Snap-freeze immediately in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles entirely.
Protocol 2: HPLC Validation of Chitotriose Integrity
Purpose: To validate the absence of non-enzymatic degradation products prior to critical assays. Rationale: Conventional silica-based amino columns suffer from chemical degradation over time. Polymer-based amino columns (e.g., Shodex Asahipak NH2P-50 4E) provide superior chemical stability and prevent the separation of anomers, yielding sharp, quantifiable peaks for chitooligosaccharides[5][6].
-
Mobile Phase Setup: Prepare a mobile phase of Acetonitrile / Water (70:30 v/v). Degas thoroughly.
-
System Parameters: Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Sample Injection: Inject 10 µL of the Chitotriose 3HCl sample (diluted to 1 mg/mL in the mobile phase).
-
Detection: Monitor the elution profile via an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Validation Check: A single, symmetrical peak indicates an intact trimer. The appearance of earlier eluting peaks confirms autohydrolysis (Chitobiose or Glucosamine), while a shifting baseline or late-eluting broad peaks indicate Maillard polymerization.
Section 5: Workflow Visualization
Step-by-step workflow for preparing and validating stable Chitotriose solutions.
References
- Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail. MDPI.
- Stability of D-Glucosamine in aqueous solution. Benchchem.
- Maillard Reaction.
- Biochemical Degradation of Chitosan over Immobilized Cellulase and Supported Fenton C
- Shodex Asahipak NH2P-50 Series. Ecochem.
- Chitosan-Oligosaccharides (Chitooligosaccharides) (2) (Asahipak NH2P-50 4E). Shodex.
Sources
ensuring complete dissolution of Chitotriose 3HCl for accurate results
Executive Summary & Core Directive
The Problem: Researchers frequently report inconsistent kinetic data (
-
Hygroscopicity: Rapid moisture absorption during weighing.
-
Stoichiometric Errors: Failing to account for the HCl salt and hydration shell in Molecular Weight (MW) calculations.
-
pH Instability: Precipitation of the free base when dissolving directly into neutral/alkaline buffers.
The Solution: This guide provides a self-validating protocol to ensure 100% dissolution and accurate molarity.
Pre-Solubilization: The Stoichiometry Trap
Before opening the vial, you must establish the correct Molecular Weight (MW). Chitotriose is sold as a hydrochloride salt, often hydrated.[1] Using the generic "Chitotriose" MW will result in a massive concentration error .
Data Table 1: Molecular Weight Variables
| Component | Formula | Approx. MW ( g/mol ) | Impact on Calculation |
| Chitotriose (Free Base) | ~501.5 | DO NOT USE for weighing. | |
| Chitotriose 3HCl | ~610.9 | Base MW for anhydrous salt. | |
| Chitotriose 3HCl | (Variable Hydrate) | Check CoA | CRITICAL: Must use specific lot data. |
Technical Insight: Chitotriose 3HCl is highly hygroscopic. If your Certificate of Analysis (CoA) lists water content (e.g., 10%), you must correct your weighed mass. Formula:
Protocol: The "Acid-First" Dissolution Method
Objective: Create a stable, fully dissolved stock solution (e.g., 10 mM) without precipitating the free amine.
Required Materials
-
Chitotriose 3HCl (stored at -20°C, equilibrated to RT in desiccator).
-
Solvent: HPLC-grade water (pH ~5.5-6.0). Do not use PBS/Tris initially.
-
Vessel: Amber microcentrifuge tube (light sensitive).
Step-by-Step Workflow
-
Equilibration: Remove vial from freezer. Place in a desiccator for 30 minutes to reach room temperature. Opening a cold vial causes immediate condensation, ruining the powder.
-
Gravimetric Validation:
-
Do not use a spatula.[2] Static electricity will scatter the powder.
-
Method: Weigh the entire closed vial. Remove the cap, tap out the approximate amount, recap, and weigh the vial again. The difference is your exact mass (
).
-
-
Primary Solubilization (Water Only):
-
Add HPLC-grade water to achieve a concentration 2x higher than your final target.
-
Reasoning: Chitotriose 3HCl is acidic. It dissolves instantly in water because the protonated amines (
) repel each other, preventing aggregation.
-
-
Dissolution Verification: Vortex for 30 seconds. Inspect for "fish eyes" (gelatinous specs).
-
Buffer Dilution (The Critical Step):
-
Slowly dilute this acidic stock into your assay buffer (e.g., Phosphate Buffer pH 6.0-7.0).
-
Warning: If you drop solid Chitotriose 3HCl directly into a pH 8.0 buffer, the surface layer may neutralize to the free base (
), which is less soluble and can form micro-precipitates.
-
Visualization: Dissolution Workflow
Figure 1: Logic flow for the preparation of Chitotriose 3HCl stock solutions, emphasizing the "Water First" rule to prevent pH-shock precipitation.
Stability & Storage
Once dissolved, the clock starts ticking. The glycosidic bonds are susceptible to acid hydrolysis over time.
-
Stock Solution (Water, ~pH 3-4): Stable for 2–4 weeks at -20°C.
-
Working Solution (Buffer, pH 6-7): Unstable. Prepare fresh daily.
-
Freeze/Thaw: Limit to one cycle. Aliquot immediately after preparation.
Troubleshooting & FAQs
Q1: My solution is cloudy after adding it to the assay buffer.
-
Cause: pH Shock. You likely added a high-concentration acidic stock to a weak buffer, or the buffer pH is too high (>pH 8), causing the amine groups to deprotonate and aggregate.
-
Fix: Ensure your buffer has sufficient capacity (e.g., 50mM Phosphate) to absorb the acidity of the 3HCl. Lower the pH of your assay if possible (Lysozyme is active at pH 6.2).
Q2: The calculated
-
Cause: Your actual substrate concentration is lower than you think.
-
Fix: Did you correct for the 3HCl salt weight? If you used the MW of the free base (~501 g/mol ) but weighed the salt (~610 g/mol ), your actual molarity is 18% lower than calculated.
Q3: Can I autoclave the stock solution?
-
Answer: ABSOLUTELY NOT. Autoclaving will hydrolyze the trisaccharide into monomers (GlcN) and dimers, destroying the substrate. Sterilize by filtration (0.22 µm PVDF or PES membrane).
Visualization: Troubleshooting Decision Matrix
Figure 2: Diagnostic tree for resolving common solubility and activity issues.
References
-
PubChem. (n.d.).[3] Chitotriose Trihydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Quentin, G., et al. (2018). "Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates."[4] Tree Physiology, 38(12), 1764–1778. [Link]
-
Ogata, M., et al. (2017). "A novel analytical procedure for assaying lysozyme activity using an end-blocked chitotetraose derivative as substrate."[5] Analytical Biochemistry, 539, 126-132. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. Chitotriose Trihydrochloride | C18H38Cl3N3O13 | CID 131866476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel analytical procedure for assaying lysozyme activity using an end-blocked chitotetraose derivative as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Chitotriose 3HCl & Analogs in Enzyme Kinetics
Topic: Cross-Reactivity of Enzymes with Chitotriose 3HCl and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of chitinase inhibitors and diagnostic assays for lysosomal storage diseases (e.g., Gaucher disease), substrate selection is the critical determinant of data fidelity. Chitotriose 3HCl (
In contrast, synthetic analogs like 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside (4-MU-Chitotrioside) provide high-throughput fluorescence capabilities but introduce steric and electronic bias due to the bulky aglycone group. This guide objectively compares the cross-reactivity profiles of these substrates across the primary human chitinases (CHIT1 , AMCase ) and the common off-target control, Lysozyme .
Substrate Architecture & Mechanistic Implications
To understand cross-reactivity, one must first understand the structural divergence between the native salt and its analogs.
Comparative Substrate Profile
| Feature | Chitotriose 3HCl (Native) | 4-MU-Chitotrioside (Fluorogenic) | pNP-Chitotrioside (Chromogenic) |
| Structure | Linear trimer of GlcNAc. Hydrochloride salt improves solubility. | GlcNAc trimer linked | GlcNAc trimer linked to p-nitrophenol. |
| Detection | HPLC/TLC (UV 210nm or RI). No real-time signal. | Fluorescence (Ex 360nm / Em 450nm) upon cleavage. | Absorbance (405nm) upon cleavage. |
| Binding Mode | Occupies subsites | 4-MU group often occupies the aglycone leaving group site | pNP group occupies leaving group site. |
| Bias | None. Mimics physiological degradation intermediate. | High. The hydrophobic 4-MU moiety can enhance binding (lower | Medium. pNP is smaller than 4-MU but still non-native. |
Mechanism of Cross-Reactivity
Chitinases belong to the GH18 family , utilizing a substrate-assisted retention mechanism. The active site consists of multiple subsites (A-F or -n to +n).
-
Chitotriose 3HCl: Binds naturally. Hydrolysis usually occurs at the second glycosidic bond, releasing Chitobiose + GlcNAc .
-
4-MU-Chitotrioside: The enzyme must cleave the bond between the trimer and the 4-MU group to generate signal. If the enzyme acts as an endo-chitinase and cleaves within the sugar chain, no signal is generated (silent hydrolysis), leading to false negatives.
Figure 1: Mechanistic divergence in hydrolysis. Note that for 4-MU substrates, "Silent Hydrolysis" occurs if the enzyme cleaves internal sugar bonds rather than the fluorophore linkage.
Enzyme Specificity & Performance Data
The following data synthesizes kinetic parameters (
A. CHIT1 (Human Chitotriosidase)[2][3][4]
-
Primary Target: 4-MU-Chitotrioside is the standard diagnostic substrate.
-
Specificity: CHIT1 shows a distinct preference for the trimer (chitotriose) backbone over the dimer (chitobiose).
-
Cross-Reactivity: High efficiency. The hydrophobic cleft of CHIT1 accommodates the 4-MU group well, often resulting in a lower
(tighter binding) for the analog than the native sugar.
B. AMCase (Acidic Mammalian Chitinase)[1][2][4][5][6]
-
Differentiation: Unlike CHIT1, AMCase shows significantly higher relative activity toward 4-MU-Chitobioside (dimer) compared to the trimer.
-
Implication: If you use 4-MU-Chitotrioside to screen for CHIT1 inhibitors, AMCase is a potential confounding factor, though its pH optimum (pH ~2-4) differs from CHIT1 (pH ~5-6). However, at pH 5.0, AMCase retains partial activity.
C. Lysozyme (Hen Egg White / Human)
-
Cross-Reactivity: Lysozyme is a GH22 hydrolase targeting peptidoglycan but has cross-reactivity with chitin.
-
Limitation: It requires at least 4-5 residues (Chitotetraose/Chitopentaose) for efficient hydrolysis.
-
Chitotriose 3HCl: Poor substrate for Lysozyme.
-
4-MU-Chitotrioside: Extremely slow hydrolysis. This makes Chitotriose-based assays highly specific against Lysozyme contamination compared to using longer chain substrates (e.g., Glycol Chitin).
Comparative Kinetic Data (Synthesized)
| Enzyme | Substrate | Specificity Note | ||
| CHIT1 | 4-MU-Chitotrioside | High Affinity. Preferred substrate for diagnosis. | ||
| CHIT1 | 4-MU-Chitobioside | Lower affinity; prefers longer chain. | ||
| AMCase | 4-MU-Chitotrioside | Good binding, but lower turnover than CHIT1. | ||
| AMCase | 4-MU-Chitobioside | High Turnover. Dimer is preferred. | ||
| Lysozyme | Chitotriose 3HCl | Negligible activity (requires hexamer). |
Experimental Protocols
Protocol A: High-Throughput Specificity Screening (Fluorogenic)
Best for: Rapid screening of inhibitors against CHIT1 vs AMCase.
Reagents:
-
Buffer A (CHIT1): 50 mM Citrate-Phosphate, pH 5.2, 0.1% BSA.
-
Buffer B (AMCase): 50 mM Citrate-Phosphate, pH 4.0 (or pH 2.0 for max specificity), 0.1% BSA.
-
Substrates: 4-MU-Chitotrioside and 4-MU-Chitobioside (Stock: 2 mM in DMSO).
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.
Workflow:
-
Dilute enzyme to 10-50 ng/mL in respective buffer.
-
Add 10
L substrate (Final conc: 20 M) to 90 L enzyme. -
Incubate at 37°C for 15–30 min.
-
Critical Step: Terminate with 200
L Stop Solution. (High pH maximizes 4-MU fluorescence).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Read Fluorescence: Ex 360 nm / Em 450 nm.[1]
-
Data Analysis: Calculate Ratio of (Triose Activity / Biose Activity).
-
High Ratio (>5)
Indicates CHIT1 dominance. -
Low Ratio (<1)
Indicates AMCase dominance.
-
Protocol B: Native Substrate Hydrolysis (HPLC)
Best for: Validating "Silent Hydrolysis" and using Chitotriose 3HCl as a reference standard.
Reagents:
-
Substrate: Chitotriose 3HCl (1 mg/mL in water).
-
Mobile Phase: 70% Acetonitrile / 30% Water (Isocratic).
-
Column: Amino-bonded silica column (e.g., Zorbax NH2).
Workflow:
-
Incubate Enzyme + Chitotriose 3HCl (100
M) at 37°C. -
Aliquot samples at 0, 10, 30, 60 min.
-
Precipitate protein with equal volume cold Acetonitrile. Centrifuge 10,000 x g.
-
Inject 20
L supernatant into HPLC. -
Detection: UV at 205-210 nm (peptide bond absorbance of GlcNAc).
-
Analysis: Monitor disappearance of Trimer peak and appearance of Dimer/Monomer peaks.
Figure 2: Decision matrix for selecting Fluorogenic vs. Native protocols.
References
-
Barad, B. A., et al. (2020). Differences in the chitinolytic activity of mammalian chitinases on soluble and insoluble substrates. Protein Science.[2] Link
-
Seibold, M. A., et al. (2008). Chitotriosidase is the primary active chitinase in the human lung and is modulated by genotype and smoking habit.[3] Journal of Allergy and Clinical Immunology.[3][4] Link
-
Bussink, A. P., et al. (2006). Evolution of Mammalian Chitinase(-Like) Members of Family 18 Glycosyl Hydrolases. Genetics.[1][5][3][4] Link
-
Boot, R. G., et al. (2001). Identification of a Novel Acidic Mammalian Chitinase. Journal of Biological Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Crystal Structure of the Full Length Human Chitotriosidase (CHIT1) Reveals Features of Its Chitin Binding Domain | PLOS One [journals.plos.org]
- 3. Chitotriosidase is the primary active chitinase in the human lung and is modulated by genotype and smoking habit [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. genecards.org [genecards.org]
- 6. The Chitinase and Chitinase-Like Proteins: A Review of Genetic and Functional Studies in Asthma and Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics: Chitinases vs. Chitosanases on Chitotriose 3HCl
The following guide is a technical analysis of the comparative kinetics of chitinolytic enzymes using Chitotriose 3HCl as a substrate.
Content Type: Technical Application Guide Audience: Biochemists, Enzymologists, and Drug Development Scientists
Executive Summary: The Substrate "Trap"
In the characterization of chitinolytic enzymes, Chitotriose 3HCl is often misused or misunderstood. Unlike standard "Chitotriose" (N,N',N''-triacetylchitotriose), the 3HCl designation confirms this molecule is the fully deacetylated chitosan trimer (
This structural distinction is the primary determinant of enzymatic performance:
-
GH18 Chitinases (e.g., Serratia, Human CHIT1): Typically exhibit negligible hydrolytic activity on this substrate due to the absence of the N-acetyl group required for the substrate-assisted catalytic mechanism.
-
Chitosanases (GH46, GH75) &
-Glucosaminidases: Recognize the free amine and are the correct catalytic tools for this substrate.
This guide compares the kinetic profiles of these enzyme classes to validate substrate specificity and experimental design.
Substrate Profile & Preparation
Compound: Chitotriose Trihydrochloride (Glucosamine Trimer)
Formula:
Critical Protocol: Neutralization
The 3HCl salt is highly acidic. Direct addition to an enzyme assay without buffering will crash the pH, denaturing the enzyme immediately.
Preparation Workflow:
-
Solubilization: Dissolve Chitotriose 3HCl in ddH2O to 10 mM stock.
-
pH Adjustment: Do not use NaOH (risk of precipitation/browning). Dilute into a high-capacity buffer (e.g., 100 mM Sodium Phosphate or Citrate, pH 6.0) to achieve working concentration (e.g., 1 mM).
-
Stability Check: Ensure the solution remains clear.
Mechanistic Divergence (GH18 vs. GH46)
The kinetic differences are rooted in the catalytic machinery.[1]
Diagram: Substrate-Assisted Catalysis vs. General Acid-Base
Figure 1: Mechanistic failure of GH18 Chitinases on Chitotriose 3HCl compared to the successful hydrolysis by GH46 Chitosanases.
Comparative Kinetic Data
The following table synthesizes experimental performance of key chitinolytic enzymes on deacetylated chitotriose (GlcN)3 .
| Enzyme Family | Representative Enzyme | Specificity Note | ||
| GH18 Chitinase | Serratia marcescens ChiA | N.D. | < 0.1 | Inactive. Requires Acetyl group at subsite -1 for catalysis. May bind weakly ( |
| GH18 Chitinase | Human Chitotriosidase (CHIT1) | N.D. | Negligible | Highly specific for GlcNAc. Used clinically with 4-MU-Chitotriose (acetylated), not 3HCl. |
| GH46 Chitosanase | Streptomyces sp.[2][3][4] N174 | 0.2 - 0.5 | ~150 | High Activity. Cleaves GlcN-GlcN bonds efficiently. |
| GH8 Chitosanase | Bacillus sp.[2][5][6] KCTC 0377 | N.A. | 0 | Size Restricted. Requires at least a tetramer (GlcN)4. Cannot hydrolyze the trimer (GlcN)3.[2] |
| GH2 | Exo-acting enzymes | 1.5 | 15 - 50 | Moderate Activity. Cleaves terminal GlcN residues sequentially. |
Note: N.D. = Not Detectable due to lack of product formation.
Data Interpretation[1][2][7][8][9][10][11]
-
The "Negative Control" Effect: If you are testing a putative chitinase and observe high activity on Chitotriose 3HCl, your enzyme is likely a Chitosanase or a promiscuous GH19 (plant chitinase), not a classical GH18.
-
Inhibition Potential: Chitotriose 3HCl can act as a weak competitive inhibitor for GH18 chitinases, occupying the active site without turnover.
Experimental Protocol: Validating Specificity
To definitively categorize your enzyme using Chitotriose 3HCl, follow this self-validating workflow.
Method: HPLC-Based Hydrolysis Assay
Objective: Distinguish between Chitinase (no cleavage) and Chitosanase (cleavage to dimer/monomer).
Reagents:
-
Substrate: 2 mM Chitotriose 3HCl in 50 mM Acetate Buffer (pH 5.5).
-
Enzyme: 100 nM purified protein.
-
Standard: Glucosamine (GlcN) and Chitobiose (GlcN)2.[7]
Workflow:
-
Incubate Enzyme + Substrate at 37°C.
-
Sampling: Take aliquots at T=0, 15, 60 min.
-
Termination: Add equal volume Acetonitrile (precipitates enzyme).
-
Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or MS. Note: UV detection is poor for deacetylated sugars.
Decision Logic:
-
Peak Shift: If (GlcN)3 peak decreases and (GlcN)1/(GlcN)2 appear
Chitosanase Activity . -
No Change: If (GlcN)3 peak remains constant
True Chitinase (GH18) .
Diagram: Assay Decision Tree
Figure 2: Analytical workflow to classify enzyme activity based on Chitotriose 3HCl hydrolysis.
References
-
Kuusk, S., et al. (2017).[8] "Human Chitotriosidase Is an Endo-Processive Enzyme."[8] PLOS ONE. Retrieved from [Link]
-
Choi, Y.J., et al. (2004). "Purification and Characterization of Chitosanase from Bacillus sp. Strain KCTC 0377BP."[2][5] Applied and Environmental Microbiology. Retrieved from [Link]
-
Viens, P., et al. (2015).[3] "Chitosanases from Family 46 of Glycoside Hydrolases: From Proteins to Phenotypes." Marine Drugs. Retrieved from [Link]
-
Aronson, N.N., et al. (2003). "Family 18 chitinase-oligosaccharide substrate interaction: subsite preference and anomer selectivity." Biochemical Journal. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Overexpression and Biochemical Properties of a GH46 Chitosanase From Marine Streptomyces hygroscopicus R1 Suitable for Chitosan Oligosaccharides Preparation [frontiersin.org]
- 4. Chitosanases from Family 46 of Glycoside Hydrolases: From Proteins to Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. Human Chitotriosidase Is an Endo-Processive Enzyme | PLOS One [journals.plos.org]
The Definitive Guide to Evaluating Synthetic Chitotriose 3HCl Purity
Topic: Evaluating the Purity of Synthetic Chitotriose 3HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of carbohydrate-based therapeutics and lysozyme inhibitors, Chitotriose 3HCl (GlcN)₃[1]·3HCl serves as a critical molecular standard. However, the market is saturated with "Chitooligosaccharide (COS)" mixtures often mislabeled as pure trimers.
This guide provides an objective technical comparison between High-Grade Synthetic Chitotriose 3HCl and Enzymatic Hydrolysates . It establishes a self-validating analytical framework to verify Degree of Polymerization (DP), Degree of Deacetylation (DD), and functional bioactivity.
Part 1: Strategic Comparison – Synthetic vs. Enzymatic[2]
The primary challenge in sourcing Chitotriose is distinguishing between a defined chemical entity and a fractionated mixture.
The "Gaussian Trap" of Enzymatic Hydrolysis
Natural extraction involves hydrolyzing chitin (from crustacean shells) using chitinases or HCl. This process follows a statistical (Gaussian) distribution. Even "purified" enzymatic Chitotriose is often a specific cut of this distribution, containing significant contamination from Chitobiose (DP2) and Chitotetraose (DP4).
The Synthetic Advantage
Synthetic Chitotriose 3HCl is constructed via bottom-up glycosylation or controlled depolymerization with rigorous purification. It offers a single molecular weight species with stoichiometric hydrochloride counter-ions, ensuring solubility and pH stability.
Table 1: Comparative Performance Matrix
| Feature | Synthetic Chitotriose 3HCl | Enzymatic/Natural Hydrolysate | Impact on Research |
| Purity (HPLC) | > 99.0% (Single Peak) | 85% - 95% (Contains DP2/DP4) | High purity is essential for crystallography and kinetics. |
| Identity | Defined Isomer ( | Variable Anomers ( | Affects enzyme binding affinity constants ( |
| Endotoxins | Negligible (Chemical Origin) | Risk of bacterial/shellfish residues | Critical for immunological or cell-culture assays. |
| Salt Form | Stoichiometric 3HCl | Variable / Amorphous | 3HCl ensures consistent solubility in aqueous buffers. |
| Batch Consistency | High (Process Controlled) | Low (Source Dependent) | Synthetic eliminates "batch effects" in long-term studies. |
Part 2: Analytical Validation Protocols
To validate your material, do not rely on the Certificate of Analysis (CoA) alone. Implement this two-tier analytical workflow.
Protocol A: HILIC-HPLC-MS (The Purity Standard)
Why: Chitotriose is highly polar. Standard Reverse-Phase (C18) HPLC fails to retain it, causing it to elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.
Methodology:
-
Column: Amide-80 or Polymeric Amino column (e.g., Shodex Asahipak NH2P-50).
-
Mobile Phase: Acetonitrile : Ammonium Acetate (100mM, pH 5.8) [70:30 v/v].
-
Detection: ESI-MS (Positive Mode) and CAD (Charged Aerosol Detection) for non-chromophoric quantification.
-
Acceptance Criteria: Single peak at retention time (
) distinct from DP2/DP4 standards; Mass spectrum shows dominant ion at (free base) or relevant adducts.
Workflow Diagram:
Figure 1: HILIC-MS Analytical Workflow for Chitooligosaccharide Purity.
Protocol B: Quantitative 1H-NMR (The Structural Standard)
Why: HPLC confirms purity, but NMR confirms the Degree of Deacetylation (DD) . Synthetic Chitotriose must be 100% deacetylated. Any acetyl peak indicates incomplete synthesis or degradation.
Methodology:
-
Solvent:
with 1% DCl (to ensure protonation and shift separation). -
Temperature: 27°C (Standard) or 70°C (to shift water peak if interfering).
-
Key Signals:
-
H-1 (Anomeric):
5.4 - 5.6 ppm (doublet). -
H-2 (GlcN):
3.1 - 3.2 ppm (indicates free amine). -
Impurity Check: Look for Acetyl-CH3 singlet at
2.0 ppm.
-
-
Calculation:
. For pure Chitotriose 3HCl, the Acetyl integral should be effectively zero.
Part 3: Functional Performance (Bioactivity)
The ultimate test of a synthetic mimetic is its biological fidelity. Chitotriose is a potent competitive inhibitor of Hen Egg White Lysozyme (HEWL) .
Protocol C: Lysozyme Inhibition Assay
Why: This assay validates that the synthetic 3HCl salt maintains the correct stereochemistry to bind the enzyme's active site (Subsites A-B-C).
Experimental Setup:
-
Enzyme: HEWL (20 µg/mL in Phosphate Buffer pH 6.2).
-
Substrate: Micrococcus lysodeikticus cells (0.2 mg/mL suspension).
-
Inhibitor: Synthetic Chitotriose 3HCl (Gradient: 10 - 200 µM).
-
Measurement: Kinetic Turbidimetry at 450nm (Absorbance decrease rate).
Mechanism of Action:
Figure 2: Competitive Inhibition Mechanism of Chitotriose on Lysozyme.
Expected Results:
-
IC50 Value: A high-purity synthetic trimer should exhibit an
in the range of 40–60 µM under standard conditions. -
Natural Hydrolysates: Often show higher (worse)
values (>100 µM) due to the dilution effect of inactive DP2 or DP4 species.
References
-
Trombotto, S., et al. (2008).[2] "Preparation of defined chitosan oligosaccharides by acid hydrolysis." Carbohydrate Polymers. Link
-
Moura, C.M., et al. (2011).[2] "Chitosan deacetylation degree determination: Analytical methods comparison." International Journal of Biological Macromolecules. Link
-
Huang, H., et al. (2009).[3] "A novel click chitooligosaccharide for hydrophilic interaction liquid chromatography (HILIC)." Chemical Communications.[3] Link
-
Ogata, M., et al. (2017).[1] "A novel analytical procedure for assaying lysozyme activity using an end-blocked chitotetraose derivative."[1] Analytical Biochemistry. Link
-
Kumirska, J., et al. (2010). "Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan." Marine Drugs. Link
Sources
- 1. A novel analytical procedure for assaying lysozyme activity using an end-blocked chitotetraose derivative as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides [frontiersin.org]
- 3. A novel click chitooligosaccharide for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitotriose vs. chitobiose as an antioxidant: a comparative study
The following guide provides an objective, technical comparison of Chitotriose and Chitobiose as antioxidants, intended for researchers and drug development professionals.
Executive Summary
In the realm of chito-oligosaccharides (COS), Chitobiose (DP2) and Chitotriose (DP3) represent the low-molecular-weight (LMW) frontier, consistently outperforming high-molecular-weight chitosan in radical scavenging assays.
The Verdict: While both oligomers are potent antioxidants, Chitobiose generally exhibits superior efficacy over Chitotriose in scavenging hydroxyl (
Structural & Mechanistic Foundation
The "Degree of Polymerization" Effect
The antioxidant activity of COS is inversely correlated with the Degree of Polymerization (DP). Unlike high-molecular-weight chitosan, which relies on intramolecular hydrogen bonds that reduce the accessibility of active sites, Chitobiose and Chitotriose have exposed amine (
-
Chitobiose (GlcN)
: MW ~340 Da. Two free amine groups. High structural flexibility. -
Chitotriose (GlcN)
: MW ~501 Da. Three free amine groups. Slightly increased steric bulk.
Mechanism of Action
The antioxidant capacity stems from two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The free amino groups (
) and hydroxyl groups ( ) donate hydrogen atoms to unstable radicals. -
Metal Chelation: The lone pair of electrons on the nitrogen amine groups can chelate transition metal ions (like
or ), preventing them from catalyzing the Fenton reaction which produces hydroxyl radicals.
Figure 1: Dual-mode antioxidant mechanism of Chitobiose: Metal chelation (preventive) and direct radical scavenging (curative).
Comparative Performance Data
The following data aggregates results from key studies (e.g., Je et al., Mendes et al.) comparing pure oligomers against standard references (Trolox, Aminoguanidine).[1]
Table 1: Hydroxyl Radical Scavenging (IC Values)
Lower IC
| Compound | IC | IC | Relative Potency |
| Chitobiose | 30 µM | 18 µM | Highest |
| Chitotriose | 55 µM | 80 µM | High |
| Aminoguanidine | N/A | 85 µM | Moderate |
| Trolox | N/A | 95 µM | Moderate |
| Glucosamine (Monomer) | >1000 µM (Inactive) | Inactive | Lowest |
Analysis:
-
Hydroxyl Radicals: Chitobiose is approximately 2x more potent than Chitotriose in scavenging hydroxyl radicals generated by
systems. -
Monomer Inefficacy: The monomer (Glucosamine) is largely inactive, suggesting that the glycosidic linkage and the specific distance between amine groups in the dimer (Chitobiose) create a "sweet spot" for radical interaction or metal chelation.
Table 2: Superoxide & DPPH Scavenging
| Assay | Chitobiose Performance | Chitotriose Performance | Notes |
| Superoxide ( | Active | Weak / Inactive | Chitobiose effectively scavenges superoxide in PMS/NADH systems; Chitotriose shows negligible activity in some protocols. |
| DPPH | Moderate (<50%) | Moderate (<50%) | Both oligomers are weak DPPH scavengers compared to Vitamin C. DPPH is a nitrogen-centered radical and may not reflect physiological ROS scavenging as accurately as Hydroxyl assays. |
Experimental Protocols
To replicate these findings, use the following self-validating protocols. These methods prioritize reproducibility and control over metal contamination.
Protocol A: Hydroxyl Radical Scavenging (Benzoate Method)
Objective: Quantify the inhibition of benzoate hydroxylation catalyzed by
-
Reagent Preparation:
-
Buffer: 10 mM Phosphate Buffer (pH 7.4).
-
Sodium Benzoate: 1 mM solution.
- : 50 µM solution (Catalyst).
- : 1 mM solution (Oxidant).
-
Sample: Dissolve Chitobiose/Chitotriose in buffer to varying concentrations (10–500 µM).
-
-
Reaction Assembly:
-
Mix: 1 mL Buffer + 1 mL Benzoate + 1 mL
+ 1 mL Sample. -
Initiate reaction by adding 1 mL
.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes in the dark (prevents photo-oxidation).
-
-
Detection:
-
Measure fluorescence of the product (Salicylate).
-
Excitation: 305 nm | Emission: 405 nm.
-
-
Validation:
-
Include a Blank (no antioxidant) and a Negative Control (no
) to ensure fluorescence is purely Fenton-derived.
-
Protocol B: Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining IC50 values of COS antioxidants.
Critical Nuances & Recommendations
The Acetylation Paradox
Researchers must distinguish between Chitobiose (fully deacetylated) and N,N'-diacetylchitobiose (fully acetylated).
-
Deacetylated (GlcN)
: Superior for scavenging hydroxyl radicals and chelating metals. -
Acetylated (GlcNAc)
: Often inactive in metal-catalyzed oxidation assays but may show activity in direct radical quenching assays depending on the solvent. -
Recommendation: For antioxidant applications, ensure the Degree of Deacetylation (DD) is >90% to maximize the free amine content.
When to Use Which?
-
Choose Chitobiose if:
-
Your target is Hydroxyl Radical (
OH) neutralization. -
You are developing a metal-chelating antioxidant formulation.
-
Maximum potency per micromole is required.
-
-
Choose Chitotriose if:
-
You require a slightly larger scaffold for enzyme recognition (e.g., lysozyme interaction studies).
-
The specific solubility profile of the trimer fits the formulation better (though differences are marginal).
-
References
-
Antioxidant activities of chitobiose and chitotriose. Source: PubMed / Biol Pharm Bull. [Link]
-
Preparation and Antioxidant Activity of Chitosan Dimers with Different Sequences. Source: MDPI / Marine Drugs. [Link]
-
Free radical scavenging activity of chitooligosaccharides by electron spin resonance spectrometry. Source: PubMed / Food Chem Toxicol. [Link]
-
Evaluation of Antioxidant and cytotoxic activities of novel chitooligosaccharides. Source: Journal of Applied Pharmaceutical Science. [Link]
Sources
comparing the binding affinity of lectins to chitotriose and other glycans
- 1. Sugar-Binding Profiles of Chitin-Binding Lectins from the Hevein Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unprecedented glycosidase activity at a lectin carbohydrate-binding site exemplified by the cyanobacterial lectin MVL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Chitotriose Hydrochloride
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Chitotriose trihydrochloride (3HCl), moving beyond a simple checklist to explain the scientific and regulatory rationale behind each action. Our goal is to empower you with the knowledge to manage this chemical waste with confidence and integrity.
Understanding the Compound: A Prerequisite for Safe Handling
Chitotriose trihydrochloride (C18H35N3O13·3HCl) is a halogenated organic compound.[1][2] Its classification dictates the specific disposal pathway it must follow. According to its Safety Data Sheet (SDS), Chitotriose 3HCl is classified with specific health hazards that necessitate careful handling and disposal.[3]
| Property | Information | Source |
| Chemical Name | Chitotriose Trihydrochloride | TCI Chemicals[3] |
| CAS Number | 117436-78-9 | TCI Chemicals[3] |
| Molecular Formula | C18H35N3O13·3HCl | BZ Oligo[2] |
| Hazard Classification | Reproductive toxicity, Category 2; Specific target organ toxicity - repeated exposure, Category 2 | TCI Chemicals[3] |
| Primary Disposal Directive | Dispose of contents/container to an approved waste disposal plant. | TCI Chemicals[3] |
The presence of hydrochloride renders this compound halogenated, a critical factor for waste segregation.[1] Mixing halogenated and non-halogenated waste streams can create complex and hazardous mixtures that are more difficult and costly to dispose of safely.[4]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide you from the moment you identify Chitotriose 3HCl as waste to its final, compliant disposal. This workflow ensures that every step is taken in accordance with established safety and environmental regulations.
Caption: Disposal workflow for Chitotriose 3HCl.
Experimental Protocol: Detailed Disposal Steps
1. Waste Identification and Hazard Assessment
-
Action: Confirm that the waste material is Chitotriose 3HCl. Consult the Safety Data Sheet (SDS) to review its hazards, which include suspected damage to fertility or the unborn child and potential organ damage through prolonged exposure.[3]
-
Causality: Proper identification is the cornerstone of safe disposal. Understanding the specific hazards, as mandated by OSHA, ensures that appropriate precautions are taken throughout the handling process.[5]
2. Personal Protective Equipment (PPE)
-
Action: Before handling the waste, don the appropriate PPE. This includes:
-
Causality: The SDS for Chitotriose 3HCl specifies wearing protective gloves, clothing, and eye protection.[3] This is a fundamental OSHA requirement to minimize exposure to potentially harmful chemicals.[6]
3. Waste Segregation
-
Action:
-
Solid Waste: Place solid Chitotriose 3HCl waste directly into a designated, compatible waste container labeled "Halogenated Organic Solids."
-
Aqueous Solutions: If the waste is an aqueous solution of Chitotriose 3HCl, place it in a designated, compatible container labeled "Halogenated Organic Aqueous Waste."
-
-
Causality: Environmental Protection Agency (EPA) regulations and general laboratory safety protocols mandate the segregation of chemical wastes.[7] Chitotriose 3HCl is a halogenated organic compound.[1] It must be kept separate from non-halogenated solvents and other incompatible waste streams like acids, bases, and oxidizers to prevent dangerous reactions and to facilitate proper final disposal, which is often high-temperature incineration for halogenated compounds.[1][4][7]
4. Container Labeling
-
Action: The waste container must be clearly and accurately labeled. The label must include:
-
Causality: EPA regulations require clear labeling of all hazardous waste containers to ensure proper handling, storage, and disposal, and to inform emergency responders of the container's contents.[8][9]
5. Temporary Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Causality: The SAA allows for the safe accumulation of small quantities of hazardous waste in the lab before it is moved to a central storage area.[9] The container must be kept closed at all times except when adding waste.[7]
6. Arranging for Disposal
-
Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor to arrange for pickup.
-
Causality: The final disposal of hazardous waste must be carried out by a licensed and approved waste disposal facility, as stipulated by the EPA and indicated on the product's SDS.[3][12] These facilities have the specialized equipment and permits to handle and treat chemical waste in an environmentally sound manner.
7. Empty Container Disposal
-
Action: An empty container that held Chitotriose 3HCl must be managed carefully. If it is to be disposed of in regular trash, it must be "RCRA empty," meaning no freestanding liquid remains. For solid residues, the container should be scraped clean. For containers that held acutely hazardous materials (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste.[10] Given the hazards of Chitotriose 3HCl, it is best practice to triple rinse the container with a suitable solvent (e.g., water), collect the rinsate as halogenated aqueous waste, and then deface or remove the original label before disposal in the appropriate glass or plastic recycling bin.[13]
-
Causality: This ensures that residual chemical does not pose a hazard to custodial staff or enter the non-hazardous waste stream.[13][14]
Concluding Remarks: A Culture of Safety
The proper disposal of Chitotriose trihydrochloride is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from the necessity of PPE to the critical importance of waste segregation—researchers can ensure they are not only compliant with regulations but are also active participants in creating a safer scientific community. Always consult your institution's specific waste management plan, as local regulations may have additional requirements.
References
- Chemical Waste Disposal Guidelines. Emory University.
- SAFETY DATA SHEET - Chitotriose Trihydrochloride. TCI Chemicals.
- HAZARDOUS WASTE SEGREG
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- SAFETY DATA SHEET - Cythio
- Laboratory Waste Management: The New Regulations.
- Organic Solvents - Environment, Health and Safety.
- Disposal Procedures for Non Hazardous Waste. Stephen F.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Regulation of Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- Chitotriose Trihydrochloride. BZ Oligo.
- Rowan University Non-Hazardous Waste Disposal Guide for Labor
- What Are OSHA Biohazard Waste Disposal Guidelines? Compliancy Group.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Chitotriose Trihydrochloride [marine-oligo.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. epa.gov [epa.gov]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chitotriose trihydrochloride
Welcome to your comprehensive guide on the safe handling of Chitotriose trihydrochloride (Chitotriose 3HCl). As researchers and drug development professionals, our primary goal is to advance science, and that begins with ensuring a safe and controlled laboratory environment. This document moves beyond a simple checklist, providing you with the rationale behind each safety protocol. Understanding why a procedure is necessary is paramount to building a culture of safety and ensuring the integrity of your work.
Chitotriose 3HCl is a valuable oligosaccharide used in various biochemical and pharmaceutical applications, from studying chitinase enzymes to exploring potential antifungal agents.[1] While it is a key research compound, like any chemical, it requires specific handling procedures to mitigate risks. This guide will provide a clear, step-by-step framework for personal protective equipment (PPE) selection, operational handling, and disposal.
Hazard Identification and Risk Assessment: The "Why"
Before any handling, a thorough risk assessment is mandatory. This is a foundational principle of laboratory safety, as outlined by the Occupational Safety and Health Administration (OSHA).[2][3] An assessment of the workplace is required to determine what hazards are present that necessitate the use of PPE.[3]
The Safety Data Sheet (SDS) for Chitotriose 3HCl reveals the following potential hazards:
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (H361).[4][5]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to the central nervous system, respiratory system, and gastrointestinal tract through prolonged or repeated exposure (H373).[4][5]
Based on these classifications, the primary risks involve inhalation of the powder and inadvertent ingestion or skin contact. The compound is typically a white, crystalline powder which can become airborne during handling.[1][6]
Table 1: Risk Assessment Summary for Chitotriose 3HCl
| Hazard Type | Potential Route of Exposure | Associated Risk | Primary Control Measure |
| Health Hazard | Inhalation (as dust/aerosol) | May cause damage to organs through prolonged or repeated exposure.[4][5] | Engineering Controls (Fume Hood), Respiratory Protection |
| Health Hazard | Skin/Eye Contact | Potential for absorption or local irritation. | Hand and Eye Protection |
| Health Hazard | Ingestion | Suspected of damaging fertility or the unborn child.[4][5] | Procedural Controls, PPE, Good Hygiene |
| Physical Property | Hygroscopic Nature | Can absorb moisture from the air, affecting weighing accuracy and handling.[7] | Procedural Controls (e.g., speed, desiccator storage) |
Core PPE Requirements: Your First Line of Defense
PPE is the last line of defense after engineering and administrative controls.[2] For Chitotriose 3HCl, the following PPE is mandatory based on the identified risks.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling powders and preventing skin exposure.[8] OSHA's standard 29 CFR 1910.138 requires hand protection when hands are exposed to hazards like skin absorption of harmful substances.[3]
-
Eye and Face Protection: OSHA 29 CFR 1910.133 mandates eye or face protection against liquid chemicals or flying particles.[3] When handling Chitotriose 3HCl powder, which can become airborne, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles if there is a significant splash hazard, such as when preparing large volume solutions.[9]
-
Protective Apparel: A standard laboratory coat is required to protect skin and clothing from potential contamination.[8][10] Ensure it is fully buttoned.
-
Respiratory Protection: Due to the risk of organ damage from repeated exposure via inhalation, a respirator is necessary when engineering controls like a fume hood are not available or may not be sufficient.[4][5] All handling of the solid powder should ideally occur within a certified chemical fume hood to control dust.[10] If this is not possible, a NIOSH-approved respirator appropriate for particulates must be used.
Procedural Guidance: From Weighing to Waste
Proper procedure is as critical as the PPE you wear. The following workflows are designed to minimize exposure and maintain experimental integrity.
Workflow for Weighing and Solution Preparation
Handling fine powders presents challenges like dust generation.[11] The primary objective is containment.[12]
-
Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles). Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place all necessary equipment (analytical balance, weigh paper/boat, spatula, beaker with stir bar, solvent, etc.) inside the fume hood before bringing in the Chitotriose 3HCl. This minimizes movement in and out of the containment area.
-
Weighing:
-
Carefully open the container of Chitotriose 3HCl inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat. Work slowly and deliberately to minimize dust creation.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Carefully add the weighed powder to the beaker containing the solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Allow the solution to mix on a stir plate within the fume hood until fully dissolved.
-
-
Cleanup: Wipe down the spatula and work surface inside the fume hood with a damp cloth or towel to collect any residual powder. Dispose of the cloth and any contaminated items (e.g., weigh boat) in the designated solid chemical waste container.
dot graph TD { graph [rankdir="LR", labelloc="t", label="Safe Weighing & Solubilization Workflow", fontname="Arial", fontsize=14, width=7.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} idot Caption: Workflow for handling Chitotriose 3HCl powder.
Spill Management Protocol
Accidents happen. A prepared response is crucial for safety.
-
Alert & Secure: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area to allow dust to settle. Restrict access.
-
Assess: Evaluate the size of the spill and ensure you have the correct PPE, including respiratory protection if necessary.
-
Contain & Clean:
-
DO NOT dry sweep the powder, as this will aerosolize it.[12]
-
Gently cover the spill with damp paper towels to wet the powder.
-
Carefully wipe up the spill from the outside in, placing the contaminated towels in a sealed, labeled hazardous waste bag.
-
Clean the spill area again with soap and water.
-
-
Dispose: Place all contaminated materials (gloves, towels, etc.) into a designated hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Disposal Plan
All waste contaminated with Chitotriose 3HCl must be treated as hazardous waste.
-
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), waste must be evaluated for hazardous characteristics such as toxicity.[13] Given the health warnings for Chitotriose 3HCl, it should be disposed of through a licensed waste facility.
-
Containerization:
-
Solid Waste: All contaminated solids (e.g., gloves, weigh boats, paper towels) must be collected in a designated, durable, and leak-proof container.
-
Liquid Waste: Unused or waste solutions of Chitotriose 3HCl should be collected in a separate, compatible liquid waste container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and list the full chemical name "Chitotriose trihydrochloride".[14] Keep containers sealed when not in use.
-
Pickup: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.
dot graph TD { graph [rankdir="TB", labelloc="t", label="PPE Selection Decision Tree", fontname="Arial", fontsize=14, width=7.6]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} idot Caption: Decision tree for selecting appropriate PPE.
By adhering to these scientifically grounded protocols, you not only protect yourself and your colleagues but also ensure the quality and reliability of your research. Safety is an integral part of good science.
References
- Personal Protective Equipment Requirements for Laboratories. University of Virginia, Environmental Health and Safety.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- OSHA's PPE Labor
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. Formaspace.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Chitotriose trihydrochloride. Chem-Impex.
- Chitotriose Trihydrochloride. Tokyo Chemical Industry Co., Ltd..
- Chitotriose trihydrochloride, 100 mg. Carl ROTH.
- SAFETY DATA SHEET - Chitotriose Trihydrochloride. TCI Chemicals.
- Chitotriose Trihydrochloride. CymitQuimica.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Hygroscopic chemical...how to deal with?. Protocol Online.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Hazardous Chemical Waste Management Guidelines. Columbia University, Research.
- Managing Dust in Laboratories Handling Hazardous Powders. Ductless Fume Hoods.
- Powder Handling Systems & Equipment: A Comprehensive Guide. IEP Technologies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Chitotriose Trihydrochloride | 117436-78-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chitotriose Trihydrochloride | CymitQuimica [cymitquimica.com]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. labequipmentdirect.com [labequipmentdirect.com]
- 11. Powder Handling Systems & Equipment: A Comprehensive Guide [indpro.com]
- 12. dustarrest.com [dustarrest.com]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
